Bisdionin F
Descripción
Propiedades
Fórmula molecular |
C16H18N8O4 |
|---|---|
Peso molecular |
386.37 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-[3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propyl]purine-2,6-dione |
InChI |
InChI=1S/C16H18N8O4/c1-20-8-19-12-10(20)14(26)24(16(28)22(12)3)6-4-5-23-13(25)9-11(18-7-17-9)21(2)15(23)27/h7-8H,4-6H2,1-3H3,(H,17,18) |
Clave InChI |
PUHJHZQYIBJCSQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Bisdionin F: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F is a rationally designed, selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in the pathophysiology of allergic inflammation and asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of AMCase inhibition. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Acidic Mammalian Chitinase (AMCase) is a family 18 glycosyl hydrolase that is upregulated in the lungs during Th2-mediated allergic inflammation.[1][2] Its role in the pathogenesis of asthma has made it an attractive therapeutic target.[3] Early chitinase inhibitors, such as allosamidin, lacked selectivity, inhibiting both AMCase and chitotriosidase (CHIT1).[4] The development of this compound, a dicaffeine scaffold derivative, represented a significant step forward in the selective targeting of AMCase.[3][5] This document details the scientific journey of this compound, from its rational design to its characterization in preclinical models of allergic airway disease.
Discovery and Rational Design
The development of this compound originated from the screening of xanthine (B1682287) derivatives, which were found to be competitive inhibitors of fungal family 18 chitinases.[5] This led to the synthesis of "bisdionins," which are dimeric xanthine derivatives.[4] Analysis of the co-crystal structure of a precursor, Bisdionin C, with AMCase revealed that N7-methylation of one of the xanthine rings led to an unfavorable conformational change in the Asp138 residue of the enzyme's active site.[4] This observation prompted the synthesis of this compound, the N7-demethylated analog of Bisdionin C.[4] This modification was predicted to allow for a more favorable interaction with the AMCase active site, thereby increasing potency and selectivity.
Synthesis
The synthesis of this compound is achieved through a two-step process.[5] The general strategy involves the alkylation of a protected purine-dione with a bromopropyl-substituted purine-dione, followed by a deprotection step.
General Synthetic Scheme
The synthesis of this compound involves the alkylation of 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.[5] The subsequent removal of the 4-methoxybenzyl protecting group under acidic conditions yields this compound.[5]
Detailed Experimental Protocol
A detailed, step-by-step experimental protocol with specific reagents, solvents, reaction conditions, and purification methods is not publicly available in the reviewed literature. The following is a generalized protocol based on the described synthetic strategy.
Step 1: Alkylation
-
To a solution of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in a suitable aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) to deprotonate the N1 position.
-
Add 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione to the reaction mixture.
-
Heat the reaction mixture to facilitate the alkylation reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the intermediate product by column chromatography.
Step 2: Deprotection
-
Dissolve the purified intermediate in a suitable solvent for acidic cleavage (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
Remove the acid under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Mechanism of Action
This compound is a competitive inhibitor of AMCase.[1][3] Its selectivity for AMCase over the closely related chitinase, CHIT1, is a key feature.
Molecular Interactions
The selectivity of this compound for AMCase is attributed to a specific hydrogen bonding interaction. The N7-demethylated xanthine ring of this compound forms an additional hydrogen bond with the side chain of Asp138 in the AMCase active site.[4][6] This interaction is not as favorable with the corresponding residue in CHIT1, leading to a 20-fold selectivity for AMCase.[1][4]
Caption: Generalized workflow for the in vivo evaluation of this compound.
Key In Vivo Findings
-
Reduction in Eosinophilia: Treatment with this compound significantly reduced the number of eosinophils in the bronchoalveolar lavage fluid of allergic mice. [4][7]- Unexpected Neutrophilia: Selective inhibition of AMCase by this compound resulted in a surprising and dramatic increase in neutrophils in the lungs. [2][4]- Attenuation of Airway Hyperresponsiveness: this compound treatment reduced airway hyperresponsiveness to methacholine (B1211447) in the allergic mouse model. [7]- Reduced Lung Chitinase Activity: The compound effectively lowered the increased lung chitinase activity induced by the allergic challenge. [1]
Pharmacokinetics
No publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or the pharmacokinetic profile of this compound was found in the reviewed scientific literature.
Conclusion and Future Directions
This compound is a valuable research tool that has demonstrated the potential of selective AMCase inhibition as a therapeutic strategy for allergic airway diseases. Its rational design based on structural biology highlights a successful approach to achieving inhibitor selectivity. The preclinical in vivo data show promise in attenuating key features of asthma, although the unexpected finding of neutrophilia warrants further investigation to fully understand the complex roles of AMCase in lung inflammation. Future research should focus on obtaining a detailed pharmacokinetic profile of this compound and further elucidating the downstream signaling pathways affected by its selective inhibition of AMCase. This knowledge will be crucial for the potential development of this class of inhibitors into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Bisdionin F: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F is a synthetic, small-molecule inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of allergic inflammation and asthma. As a member of the bisdionin class of compounds, which are based on a dicaffeine scaffold, this compound exhibits notable selectivity for AMCase over other mammalian chitinases, such as chitotriosidase (CHIT1). This selectivity makes it a valuable chemical tool for dissecting the specific roles of AMCase in physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, including detailed experimental protocols and data presentation to support further research and drug development efforts.
Chemical Structure and Properties
This compound is characterized by two purine-2,6-dione (B11924001) ring systems connected by a propyl linker. Its systematic IUPAC name is 3,7-Dimethyl-1-[3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-propyl]-3,7-dihydro-purine-2,6-dione[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 917877-86-2 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈N₈O₄ | [1] |
| Molecular Weight | 386.37 g/mol | [1][2] |
| Exact Mass | 386.1451 | [1] |
| Appearance | Off-white powder | [2] |
| Solubility | DMSO: 5 mg/mL | [2] |
| Storage Conditions | 2-8°C for short term, -20°C for long term, protect from light. | [2] |
| InChI Key | PUHJHZQYIBJCSQ-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CN1C(=O)N(C)C2=C(C1=O)N=CN2CCCN3C(=O)N(C)C4=C(C3=O)NC=N4 | [2][3] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving the preparation of two key purine (B94841) precursors, their subsequent coupling, and a final deprotection step[5].
Logical Flow of this compound Synthesis
Experimental Protocols
Step 1: Synthesis of 1-(3-Bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
-
Materials: Theobromine, 1,3-dibromopropane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of theobromine in DMF, add K₂CO₃ and an excess of 1,3-dibromopropane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.
-
Step 2: Synthesis of 7-(4-Methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
-
Materials: 3-Methyl-1H-purine-2,6(3H,7H)-dione, 4-methoxybenzyl chloride, K₂CO₃, DMF.
-
Procedure:
-
To a solution of 3-methyl-1H-purine-2,6(3H,7H)-dione in DMF, add K₂CO₃ and 4-methoxybenzyl chloride.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction as described in Step 1.
-
Purify the crude product by recrystallization or column chromatography to obtain 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
-
Step 3: Synthesis of Protected this compound Precursor
-
Materials: 1-(3-Bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, K₂CO₃, DMF.
-
Procedure:
-
Combine the products from Step 1 and Step 2 in DMF with K₂CO₃.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, perform an aqueous workup and extraction as previously described.
-
Purify the resulting crude material by column chromatography to yield the protected this compound precursor.
-
Step 4: Synthesis of this compound (Deprotection)
-
Materials: Protected this compound precursor, trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the protected precursor in TFA.
-
Stir the solution at room temperature for a specified time (e.g., 1-4 hours) to cleave the 4-methoxybenzyl protecting group.
-
Remove the TFA under reduced pressure.
-
Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC) or recrystallization.
-
Biological Activity and Mechanism of Action
This compound is a competitive inhibitor of acidic mammalian chitinase (AMCase) with significant selectivity over chitotriosidase (CHIT1)[5][6][7][8]. This selectivity is attributed to specific interactions within the active site of AMCase[6].
Table 2: Inhibitory Activity of this compound
| Target Enzyme | Inhibition Parameter | Value | Reference |
| Human AMCase (hAMCase) | IC₅₀ | 0.92 µM | [6] |
| Kᵢ | 420 ± 10 nM | [6] | |
| Human CHIT1 (hCHIT1) | IC₅₀ | 17 µM | [6] |
| Murine AMCase (mAMCase) | IC₅₀ | 2.2 µM | [3] |
| Selectivity (hCHIT1/hAMCase) | ~20-fold | [5][6][7][8] |
Signaling Pathway of AMCase Inhibition in Allergic Inflammation
In a murine model of ovalbumin (OVA)-induced allergic inflammation, treatment with this compound has been shown to attenuate lung chitinase activity, reduce eosinophil influx, and improve ventilatory function[5][7]. Interestingly, selective AMCase inhibition by this compound also led to an unexpected increase in neutrophils in the lungs, a phenomenon not typically associated with Th2-mediated allergic responses[5][7]. This suggests that AMCase may have previously unappreciated roles in regulating neutrophil dynamics in the airways.
Key Experimental Protocols in Biological Evaluation
Acidic Mammalian Chitinase (AMCase) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of AMCase by detecting the fluorescence of a product released from a synthetic substrate.
-
Materials: Recombinant human AMCase, this compound, 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) substrate, assay buffer (e.g., McIlvaine's buffer, pH 5.2), 96-well black microplates, fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
In a 96-well plate, add the AMCase enzyme solution to each well.
-
Add the various concentrations of this compound or vehicle control (DMSO in assay buffer) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the 4-MU-chitobioside substrate to all wells.
-
Measure the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for AMCase Inhibition Assay
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This in vivo model is used to assess the efficacy of this compound in a setting that mimics human allergic asthma.
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in an adjuvant such as aluminum hydroxide.
-
-
Challenge:
-
From days 21 to 23, challenge the sensitized mice by intranasal or aerosol administration of OVA solution.
-
-
Treatment:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control daily during the challenge phase.
-
-
Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (e.g., eosinophils, neutrophils) by cell counting and differential staining.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using a plethysmograph.
-
Lung Homogenate Analysis: Homogenize lung tissue to measure chitinase activity and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Conclusion
This compound is a potent and selective inhibitor of acidic mammalian chitinase, making it an invaluable tool for studying the role of this enzyme in allergic and inflammatory diseases. Its well-defined chemical structure and synthetic accessibility provide a solid foundation for the development of more potent and specific AMCase inhibitors with therapeutic potential. The detailed protocols provided in this guide are intended to facilitate further research into the biological functions of AMCase and the development of novel therapeutics targeting this enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid | C8H8N4O4 | CID 225209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Bisdionin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F is a potent and selective small molecule inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of T-helper 2 (Th2) cell-mediated inflammatory diseases such as asthma. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its direct enzymatic inhibition, its impact on downstream cellular signaling pathways, and its effects in preclinical models of allergic inflammation. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of Acidic Mammalian Chitinase (AMCase)
This compound functions as a competitive inhibitor of AMCase, a member of the glycosyl hydrolase 18 family.[1][2] It exhibits a high degree of selectivity for AMCase over the other active human chitinase, chitotriosidase (CHIT1).[2] This selectivity is a key feature, allowing for the specific interrogation of AMCase function. The inhibitory action of this compound is characterized by its binding to the active site of the enzyme, thereby preventing the hydrolysis of its chitin (B13524) substrate.
Quantitative Inhibition Data
The inhibitory potency of this compound against both human and murine AMCase has been quantified, as summarized in the table below.
| Enzyme | Inhibitor | Parameter | Value | Selectivity |
| Human AMCase (hAMCase) | This compound | IC50 | 0.92 µM | ~20-fold vs. hCHIT1 |
| Human AMCase (hAMCase) | This compound | Ki | 420 ± 10 nM | N/A |
| Murine AMCase (mAMCase) | This compound | IC50 | 2.2 µM | N/A |
| Human CHIT1 (hCHIT1) | This compound | IC50 | 17 µM | N/A |
Data compiled from multiple sources.
Visualization of the Core Mechanism
Caption: Competitive inhibition of AMCase by this compound.
Downstream Signaling Pathways Modulated by this compound
The inhibition of AMCase by this compound has significant downstream consequences on cellular signaling, primarily in the context of inflammation and immune responses. AMCase itself is induced by the Th2 cytokine Interleukin-13 (IL-13) and plays a role in mediating IL-13's effects.[3][4]
Modulation of the PI3K/Akt Survival Pathway
AMCase has been shown to protect airway epithelial cells from apoptosis through a mechanism that is independent of its chitin-cleaving activity but is sensitive to chitinase inhibitors. This protective effect is mediated by the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting AMCase, this compound may therefore abrogate this anti-apoptotic signal, potentially influencing cell survival in inflammatory contexts.
Caption: Inhibition of AMCase by this compound may disrupt PI3K/Akt survival signaling.
Regulation of Chemokine Production
Secreted AMCase can act in an autocrine or paracrine manner to stimulate the production of various chemokines by pulmonary epithelial cells, including CCL2, CCL17, and CXCL8. These chemokines are involved in the recruitment of inflammatory cells. By inhibiting AMCase activity, this compound can be expected to modulate the production of these chemokines, thereby reducing inflammatory cell infiltration.
Caption: this compound can modulate chemokine production by inhibiting AMCase.
In Vivo Effects in a Murine Model of Allergic Inflammation
In a well-established murine model of ovalbumin (OVA)-induced allergic inflammation, this compound has demonstrated significant effects on key features of the asthmatic phenotype.
Summary of In Vivo Data
| Parameter | Effect of this compound Treatment |
| Lung Chitinase Activity | Reduced |
| Eosinophil Numbers in BALF | Significantly Reduced |
| Lymphocyte and Macrophage Numbers in BALF | No Significant Change |
| Neutrophil Numbers in BALF | Dramatically Increased |
| Ventilatory Function | Improved |
BALF: Bronchoalveolar Lavage Fluid
Detailed Experimental Protocols
In Vitro Chitinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against AMCase using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human or murine AMCase
-
This compound (or other test inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM sodium acetate, pH 5.0
-
Fluorogenic substrate: 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside
-
Stop Solution: 0.5 M sodium carbonate, pH 10.7
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound solution to the appropriate wells. Include wells for a no-inhibitor control (Assay Buffer with DMSO) and a no-enzyme blank.
-
Add 50 µL of a pre-diluted solution of AMCase in Assay Buffer to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Murine Model of Ovalbumin-Induced Allergic Inflammation
This protocol outlines the induction of an allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.[3][4][5]
-
Animals:
-
Female BALB/c mice, 6-8 weeks old.
-
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of sterile phosphate-buffered saline (PBS).[4]
-
Control mice receive i.p. injections of aluminum hydroxide in PBS without OVA.
-
-
Challenge and Treatment:
-
From day 14 to day 20 (on alternating days or as per the specific study design), challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[4]
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via i.p. injection at a specified time before each challenge.
-
-
Analysis (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and cannulate the trachea.
-
Lavage the lungs with ice-cold PBS (e.g., 3 x 1 mL washes).[5]
-
Keep the collected BAL fluid (BALF) on ice.
-
-
Cell Counts:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes.
-
-
Lung Histology:
-
Perfuse the lungs with formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and periodic acid-Schiff (PAS) to assess mucus production.[5]
-
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the murine model of allergic inflammation.
Conclusion
This compound is a valuable research tool for elucidating the role of Acidic Mammalian Chitinase in health and disease. Its mechanism of action extends beyond simple enzyme inhibition to the modulation of key signaling pathways involved in inflammation and cell survival. The in vivo efficacy of this compound in reducing eosinophilic inflammation highlights the therapeutic potential of targeting AMCase in allergic diseases. The unexpected finding of increased neutrophilia following this compound treatment underscores the complexity of chitinase biology and warrants further investigation. This guide provides a comprehensive foundation for researchers working with or interested in the development of AMCase inhibitors.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Murine Model of Allergen Induced Asthma [jove.com]
- 4. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Bisdionin F: A Technical Guide to a Selective AMCase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic mammalian chitinase (B1577495) (AMCase) has emerged as a significant therapeutic target in the context of allergic inflammation and asthma. Its upregulation in Th2-mediated inflammatory responses has driven the search for potent and selective inhibitors. Bisdionin F, a rationally designed small molecule, has been identified as a competitive and selective inhibitor of AMCase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of chitinase biology and the development of novel anti-inflammatory therapeutics.
Introduction
Acidic mammalian chitinase (AMCase) is a family 18 glycosyl hydrolase expressed in the lungs and gastrointestinal tract.[1] Its expression is notably upregulated by the Th2 cytokines IL-4 and IL-13, implicating it as a key mediator in allergic inflammatory conditions such as asthma.[1] While the inhibition of chitinases has been a therapeutic strategy for some time, many early inhibitors, like allosamidin, lacked selectivity, concurrently inhibiting chitotriosidase (CHIT1), another human chitinase.[1] This lack of specificity has complicated the elucidation of the precise role of AMCase in disease pathogenesis.
This compound was developed through a rational design approach, utilizing the crystal structure of AMCase and a dicaffeine scaffold.[2][3] This has resulted in a competitive inhibitor with significant selectivity for AMCase over CHIT1. In preclinical models of allergic inflammation, this compound has demonstrated efficacy in reducing key features of the allergic response, such as eosinophilia. However, its use has also revealed unexpected effects, including the induction of neutrophilia, highlighting the complex role of AMCase in immune regulation. This guide details the properties of this compound and the methodologies used to characterize its activity.
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound against human (hAMCase) and murine (mAMCase) acidic mammalian chitinase, as well as human chitotriosidase (hCHIT1), have been quantitatively determined. The data are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (over hCHIT1) | Inhibition Type |
| hAMCase | This compound | 0.92 | 0.42 | ~20-fold | Competitive |
| mAMCase | This compound | 2.2 | N/A | N/A | Competitive |
| hCHIT1 | This compound | >17 | N/A | - | - |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a selective AMCase inhibitor.
In Vitro AMCase Activity and Inhibition Assay
This protocol describes a fluorometric assay to determine the enzymatic activity of AMCase and the inhibitory potency of this compound. The assay is based on the cleavage of a fluorogenic substrate, 4-methylumbelliferyl (4-MU)-chitobioside, by AMCase, which releases the fluorescent 4-methylumbelliferone.
Materials:
-
Recombinant human or mouse AMCase
-
This compound
-
4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside (4-MU-chitobioside) substrate
-
AMCase Assay Buffer (e.g., McIlvaine's buffer, pH adjusted to the enzyme's optimum, typically pH 4.0-5.0)
-
Stop Solution (e.g., 0.3 M Glycine-NaOH, pH 10.6)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in AMCase Assay Buffer.
-
Prepare a working solution of 4-MU-chitobioside in AMCase Assay Buffer.
-
Dilute the recombinant AMCase to the desired concentration in ice-cold AMCase Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the serially diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the diluted AMCase enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-MU-chitobioside substrate solution to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk plots.
-
Selectivity Profiling Against Chitotriosidase (CHIT1)
To determine the selectivity of this compound, a similar in vitro activity assay is performed using recombinant human CHIT1.
Procedure:
The protocol is identical to the AMCase inhibition assay described in section 3.1, with the following modifications:
-
Enzyme: Use recombinant human CHIT1.
-
Assay Buffer: Use a buffer with a pH optimum for CHIT1 (typically around pH 5.2).
-
Inhibitor Concentrations: A higher range of this compound concentrations will be required due to its lower potency against CHIT1.
The IC50 value for this compound against CHIT1 is then compared to its IC50 value against AMCase to determine the selectivity ratio.
In Vivo Efficacy in a Murine Model of Allergic Airway Inflammation
This protocol describes the induction of allergic airway inflammation in mice using ovalbumin (OVA) and the assessment of the therapeutic efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) as adjuvant
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
Control mice receive i.p. injections of alum in PBS without OVA.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day.
-
Control mice are challenged with PBS aerosol.
-
-
Inhibitor Treatment:
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a specified time before each OVA challenge.
-
-
Assessment of Airway Inflammation (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and perform a tracheostomy.
-
Lavage the lungs with PBS.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Determine the total cell count in the BAL fluid.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Lung Histology:
-
Perfuse the lungs with PBS and fix them in 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
Assess AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.
-
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways downstream of AMCase are still under active investigation. However, it is well-established that AMCase plays a significant role in the Th2 inflammatory cascade, particularly in response to the cytokine IL-13.
AMCase in the Th2 Inflammatory Pathway
In allergic asthma, inhaled allergens trigger a Th2-dominant immune response, leading to the release of cytokines such as IL-4, IL-5, and IL-13. IL-13, in particular, induces the expression of AMCase in epithelial cells and macrophages. Activated AMCase is thought to contribute to the inflammatory environment, though its exact substrates and downstream signaling partners in this context are not fully elucidated. Inhibition of AMCase by this compound is expected to dampen this inflammatory cascade.
References
The Biological Target of Bisdionin F: A Technical Guide to Acidic Mammalian Chitinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F has been identified as a potent and selective inhibitor of Acidic Mammalian Chitinase (AMCase), a key enzyme implicated in the pathogenesis of allergic inflammatory diseases such as asthma. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. Detailed protocols for in vitro and in vivo assays, along with a summary of its quantitative inhibitory data, are presented to facilitate further research and drug development efforts targeting AMCase.
Introduction: The Role of Acidic Mammalian Chitinase in Allergic Inflammation
While mammals do not synthesize chitin, they possess two active chitinases: chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase). AMCase is expressed in the lung and gastrointestinal tract and has been shown to be a crucial mediator in T helper 2 (Th2) cell-mediated inflammatory responses. In allergic conditions like asthma, the cytokine Interleukin-13 (IL-13) stimulates epithelial cells and macrophages to produce AMCase. This elevated enzymatic activity is associated with airway hyperresponsiveness and inflammation. Consequently, the inhibition of AMCase has emerged as a promising therapeutic strategy for allergic diseases.
This compound: A Selective AMCase Inhibitor
This compound is a competitive inhibitor of AMCase. It was developed through rational drug design, building upon the scaffold of its precursor, bisdionin C. Structural studies have revealed that this compound's selectivity for AMCase over the related enzyme CHIT1 is attributed to specific interactions within the enzyme's active site. This selectivity makes this compound a valuable chemical tool to probe the specific functions of AMCase in health and disease.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound against both human and murine AMCase has been quantified, demonstrating its potent and selective nature.
| Target Enzyme | Inhibitory Metric | Value | Reference |
| Human AMCase (hAMCase) | IC50 | 0.92 µM | |
| Human AMCase (hAMCase) | Ki | 420 ± 10 nM | |
| Murine AMCase (mAMCase) | IC50 | 2.2 ± 0.2 µM | |
| Human Chitotriosidase (hCHIT1) | IC50 | 17 µM |
Table 1: Summary of the in vitro inhibitory activity of this compound.
Signaling Pathway of AMCase in Allergic Inflammation
The production of AMCase is a downstream event in the IL-13 signaling cascade, a hallmark of Th2-mediated inflammation. The following diagram illustrates this pathway.
Experimental Protocols
In Vitro AMCase Activity Assay
This protocol is designed to determine the inhibitory activity of compounds like this compound on AMCase.
Materials:
-
Recombinant human or murine AMCase
-
This compound or other test compounds
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) substrate
-
Citrate/phosphate buffer (0.1 M/0.2 M, pH 5.2)
-
Stop solution (0.3 M glycine/NaOH, pH 10.6)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 50 µL of recombinant AMCase solution to each well.
-
Add 1 µL of the this compound dilutions to the respective wells and incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 50 µL of the 4-MU-chitobioside substrate solution (final concentration of 0.17 mM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
Challenge: On days 14, 15, and 16, challenge the mice by intranasal administration of 10 µg of OVA in 50 µL of PBS under light anesthesia.
-
Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control daily from day 14 to day 16, one hour prior to the OVA challenge.
-
Analysis: 24-48 hours after the final challenge, perform bronchoalveolar lavage (BAL) and collect lung tissue for further analysis.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells from the airways to assess the degree of inflammation.
Materials:
-
Anesthetized mice from the in vivo study
-
Tracheal cannula
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Microscope slides
-
Wright-Giemsa stain
-
Hemocytometer
Procedure:
-
Euthanize the anesthetized mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate. Repeat this process three times.
-
Pool the recovered BAL fluid and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the number of macrophages, eosinophils, neutrophils, and lymphocytes.
Experimental Workflow
The following diagram outlines the typical workflow for identifying and characterizing a selective AMCase inhibitor like this compound.
Conclusion
This compound is a selective and potent inhibitor of Acidic Mammalian Chitinase, a clinically relevant target in allergic inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of AMCase and develop novel therapeutics targeting this enzyme. The use of selective inhibitors like this compound will be instrumental in dissecting the precise role of AMCase in Th2-mediated inflammation and validating its potential as a therapeutic target.
Bisdionin F and its role in chitinase research
An In-depth Technical Guide to Bisdionin F and its Role in Chitinase (B1577495) Research
Executive Summary
Chitinases, enzymes that hydrolyze chitin (B13524), are gaining significant attention as therapeutic targets for a range of inflammatory and fibrotic diseases, including asthma.[1][2][3] Acidic Mammalian Chitinase (AMCase), in particular, is upregulated in the lungs during allergic inflammation.[1][4] The development of selective inhibitors for specific chitinase isoforms is crucial for dissecting their distinct biological roles and for therapeutic advancement. This compound is a potent, cell-permeable, and competitive inhibitor of AMCase.[1][5] It was rationally designed based on a dicaffeine scaffold and exhibits significant selectivity for AMCase over the closely related human chitotriosidase (CHIT1).[1][4] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its application in in-vivo models.
Introduction to Mammalian Chitinases
Chitinases are glycosyl hydrolases that catalyze the degradation of chitin, a polymer of β-(1,4)-linked N-acetylglucosamine.[1][6] While humans do not synthesize chitin, they express two active family 18 chitinases: chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase).[4][6]
-
Chitotriosidase (CHIT1): Primarily expressed by macrophages, its levels are elevated in various diseases, including fungal infections and lysosomal storage disorders.[6]
-
Acidic Mammalian Chitinase (AMCase): Found in the lung and gastrointestinal tract, its expression is associated with Th2-driven inflammatory responses, making it a key therapeutic target for asthma and allergic inflammation.[1][2]
The development of inhibitors that can selectively target AMCase without affecting CHIT1 is essential for creating targeted therapies with fewer off-target effects.
This compound: A Selective AMCase Inhibitor
This compound is a synthetic, small-molecule inhibitor designed for high potency and selectivity against AMCase.[1][4] It was developed from a class of dicaffeine scaffold derivatives.[4]
Mechanism of Action
This compound acts as a competitive inhibitor .[1] It binds to the active site of the AMCase enzyme, directly competing with the natural substrate, chitin. This binding event blocks the hydrolysis of chitin, thereby inhibiting the enzyme's biological activity.[3] The rational design of this compound, utilizing the crystal structure of AMCase, allows it to exploit specific features of the enzyme's active site, leading to its high affinity and selectivity.[4]
Figure 1: Mechanism of Competitive Inhibition by this compound.
Quantitative Inhibition Data
This compound demonstrates a significant improvement in inhibitory potency and selectivity for human AMCase (hAMCase) compared to its precursor, Bisdionin C. It shows over 20-fold selectivity for hAMCase over human chitotriosidase (hCHIT1).[1][5]
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | Human AMCase (hAMCase) | IC50 | 0.92 µM | [1][5] |
| Human AMCase (hAMCase) | Ki | 0.42 µM (420 nM) | [1][5] | |
| Human CHIT1 (hCHIT1) | IC50 | >17 µM | [1] | |
| Mouse AMCase (mAMCase) | IC50 | 2.2 µM | [1][5] | |
| Bisdionin C | Human AMCase (hAMCase) | IC50 | 3.4 µM | [1] |
| Human CHIT1 (hCHIT1) | IC50 | 8.3 µM | [1] |
-
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
-
Ki: The inhibition constant; a measure of the inhibitor's binding affinity.
Figure 2: Diagram illustrating the selective inhibition of this compound.
In Vivo Efficacy
In a well-established murine model of ovalbumin (OVA)-induced allergic airway inflammation, intraperitoneal administration of this compound (5 mg/kg) was shown to:
-
Attenuate lung chitinase activity.[5]
Interestingly, while alleviating key features of allergic inflammation, selective AMCase inhibition by this compound also led to an unexpected and dramatic increase in neutrophils (neutrophilia) in the lungs.[4][5] This finding highlights the value of this compound as a chemical probe for uncovering the complex and sometimes non-obvious functions of AMCase in inflammatory pathways.[1]
Experimental Protocols: Chitinase Inhibition Assay
The inhibitory activity of compounds like this compound is typically determined using an in vitro enzymatic assay. A common method involves a fluorogenic substrate that releases a fluorescent molecule upon cleavage by chitinase.[1][7]
Principle
The assay measures the enzymatic hydrolysis of a labeled chitin substrate. In the absence of an inhibitor, chitinase cleaves the substrate, releasing a fluorophore (e.g., 4-methylumbelliferone, 4-MU). The resulting increase in fluorescence is proportional to enzyme activity.[7] An effective inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
-
Enzyme: Purified recombinant human or mouse AMCase.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).[5]
-
Substrate: A fluorogenic chitin-like substrate, such as 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside.
-
Assay Buffer: Appropriate buffer to maintain optimal pH for the enzyme (e.g., sodium acetate (B1210297) buffer, pH 5.0).[7]
-
Stop Solution: A basic solution (e.g., glycine-NaOH buffer) to terminate the reaction and enhance the fluorescent signal.[7]
-
Equipment: 96-well microplate, plate reader capable of fluorescence measurement (e.g., excitation ~360 nm, emission ~450 nm).[7]
General Protocol
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Addition: Add the chitinase enzyme solution to each well of a 96-well plate containing the inhibitor dilutions. Include controls for 0% inhibition (enzyme + buffer) and 100% inhibition (no enzyme).[7]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[1][7]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[7]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]
-
Reaction Termination: Add the stop solution to each well to quench the reaction.[7]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: General experimental workflow for a fluorescence-based chitinase inhibition assay.
Conclusion and Future Directions
This compound stands out as a critical tool in chitinase research. Its potency and, most importantly, its selectivity for AMCase over CHIT1, allow for precise investigation into the specific roles of AMCase in health and disease.[1] The unexpected finding of neutrophilia following AMCase inhibition in vivo underscores the importance of such selective probes in uncovering complex biological functions that would be obscured by non-selective inhibitors.[4]
Future research can leverage this compound to further explore the downstream effects of AMCase inhibition in various disease models. Furthermore, its dicaffeine scaffold presents an attractive and synthetically accessible starting point for the development of next-generation inhibitors with improved pharmacokinetic properties for potential therapeutic use in asthma and other inflammatory conditions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | 917877-86-2 [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Therapeutic Potential of Bisdionin F
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bisdionin F is a rationally designed, selective, and competitive inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of Th2-driven inflammatory diseases such as asthma.[1][2] Developed from a di-caffeine scaffold, this small molecule has become an invaluable chemical tool for dissecting the complex roles of mammalian chitinases in disease.[1][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological profile, preclinical efficacy, and the experimental protocols used in its evaluation. While initial findings demonstrated its potential in alleviating key features of allergic inflammation, unexpected effects have raised important questions regarding its therapeutic application, highlighting the intricate biology of chitinase inhibition.[4]
Mechanism of Action and Molecular Interaction
This compound functions as a competitive inhibitor of AMCase, a member of the family 18 glycosyl hydrolases that degrades chitin. Its design was guided by the crystal structure of its precursor, Bisdionin C, in complex with AMCase.
This compound is an N7-demethylated derivative of Bisdionin C. This modification was critical for enhancing both potency and selectivity. The crystal structure of the human AMCase (hAMCase)-Bisdionin F complex, resolved at 2.25 Å, reveals that the absence of the methyl group at the N7 position allows the Asp138 residue in the enzyme's active site to adopt an "up" conformation. This conformation facilitates an additional hydrogen bond with the N7 of the xanthine (B1682287) ring, increasing the inhibitor's affinity and selectivity for AMCase over other chitinases like chitotriosidase (CHIT1).
Pharmacological and Biochemical Profile
This compound exhibits low micromolar inhibition of hAMCase and a significant 20-fold selectivity over hCHIT1, a marked improvement over its parent compound, Bisdionin C. This selectivity makes it a superior tool for studying the specific functions of AMCase.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 | Selectivity (over hCHIT1) | Citation(s) |
| This compound | human AMCase | 0.92 µM | ~20-fold | **** |
| Bisdionin C | human AMCase | 3.4 µM | Not Selective | |
| Bisdionin C | human CHIT1 | 8.3 µM | Not Selective |
Table 2: Binding Affinity
| Compound | Target Protein | Binding Constant (Kd / Ki) | Method | Citation(s) |
| This compound | YKL-39 (pseudo-chitinase) | Kd: 100 ± 7 μM | Not Specified | **** |
| Bisdionin G | YKL-39 (active mutant) | Ki: 120 ± 2 μM | Competitive Inhibition Assay |
Preclinical Efficacy in Allergic Inflammation
The therapeutic potential of this compound has been primarily evaluated using a murine model of ovalbumin (OVA)-induced allergic airway inflammation. In these studies, administration of this compound led to several beneficial outcomes.
-
Reduced Chitinase Activity: Treatment significantly attenuated the increased lung chitinase activity induced by the allergen challenge.
-
Alleviation of Eosinophilia: this compound treatment markedly reduced the recruitment of eosinophils to the airways, a primary feature of allergic inflammation.
-
Improved Ventilatory Function: The inhibitor was shown to improve measurements of ventilatory function in allergen-challenged mice.
However, these positive effects were accompanied by an unexpected and dramatic increase in neutrophil numbers in the lungs (neutrophilia). This finding complicates the therapeutic outlook for this compound as a monotherapy. The induced neutrophilia may be linked to the upregulation of the chitinase-like protein Ym1 and subsequent secretion of Macrophage Inflammatory Protein-1 alpha (MIP-1α). This suggests a complex cross-regulatory relationship between chitinases and chitinase-like proteins that warrants further investigation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process based on previously described methods.
Step 1: Alkylation
-
1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is reacted with 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
-
This alkylation reaction couples the two xanthine-based precursors.
Step 2: Deprotection
-
The resulting intermediate undergoes removal of the 4-methoxybenzyl protecting group.
-
This is achieved under acidic conditions to yield the final product, this compound.
References
The Dicaffeine Scaffold of Bisdionin F: A Technical Guide to its Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F, a synthetic molecule built upon a dicaffeine scaffold, has emerged as a significant tool in the study of inflammatory and allergic diseases. Its importance lies in its potent and selective inhibition of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of conditions such as asthma. This technical guide provides an in-depth analysis of the dicaffeine scaffold's role in the activity of this compound, detailing its synthesis, mechanism of action, and the experimental evidence supporting its therapeutic potential. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.
Introduction
Chitinases are a family of enzymes that hydrolyze chitin (B13524), a polymer of N-acetylglucosamine. While mammals do not synthesize chitin, they possess two active chitinases: chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[1] AMCase, in particular, has garnered significant attention as its expression is upregulated in the lungs during allergic inflammation and asthma.[2] This has positioned AMCase as a promising therapeutic target.
This compound is a rationally designed, competitive inhibitor of AMCase that exhibits a remarkable 20-fold selectivity over CHIT1.[3] This selectivity is crucial for minimizing off-target effects and elucidating the specific roles of AMCase in disease pathology. The core of this compound's structure is a dicaffeine scaffold, which consists of two xanthine (B1682287) units linked by a propyl chain. This unique chemical architecture is fundamental to its inhibitory activity and selectivity.
The Dicaffeine Scaffold: A Privileged Structure
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. Natural products are a rich source of such scaffolds.[4][5][6][7][8] The dicaffeine scaffold, derived from the natural product caffeine, can be considered a privileged structure for targeting the active sites of enzymes that recognize purine-like moieties. In the case of this compound, the two caffeine-like rings mimic the binding of chitin-oligosaccharide substrates in the active site of AMCase.
The propyl linker connecting the two xanthine rings plays a critical role in positioning them optimally for interaction with key amino acid residues within the enzyme's active site. This precise positioning is a key determinant of both the potency and selectivity of this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound as a selective AMCase inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity (over hCHIT1) | Reference |
| This compound | Human AMCase (hAMCase) | 420 ± 10 nM | 0.92 µM | 20-fold | [1][9] |
| This compound | Mouse AMCase (mAMCase) | - | 2.2 ± 0.2 µM | - | [2][9] |
| This compound | Human CHIT1 (hCHIT1) | - | 17 µM | - | [1][9] |
| Bisdionin C | Human AMCase (hAMCase) | - | 3.4 µM | ~1 | [1] |
| Bisdionin C | Human CHIT1 (hCHIT1) | - | 8.3 µM | - | [1] |
Table 1: In vitro inhibitory activity of this compound and Bisdionin C against human and mouse AMCase, and human CHIT1.
| Treatment | Parameter Measured | Effect | Animal Model | Reference |
| This compound (5 mg/kg, i.p.) | Lung Chitinase Activity | Decreased | Naive and OVA-challenged mice | [2][10] |
| This compound | Eosinophil Influx in BALF | Reduced | OVA-challenged mice | [2][9] |
| This compound | Ventilatory Function | Improved | OVA-challenged mice | [2] |
| This compound | Neutrophil Influx in BALF | Increased | OVA-challenged mice | [2] |
Table 2: In vivo effects of this compound in a murine model of allergic inflammation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their coupling and a final deprotection step.[11]
Step 1: Synthesis of 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Intermediate 1)
This intermediate is synthesized from theobromine (B1682246) (3,7-dimethylxanthine).
-
Materials: Theobromine, 1,3-dibromopropane (B121459), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
Dissolve theobromine in DMF.
-
Add potassium carbonate to the solution.
-
Add an excess of 1,3-dibromopropane to the reaction mixture.
-
Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Intermediate 1.
-
Step 2: Synthesis of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate 2)
This intermediate is synthesized from 3-methylxanthine (B41622).
-
Materials: 3-Methylxanthine, 4-methoxybenzyl chloride (PMB-Cl), a base (e.g., potassium carbonate), and DMF.
-
Procedure:
-
Dissolve 3-methylxanthine in DMF.
-
Add potassium carbonate to the solution.
-
Add 4-methoxybenzyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the crude product by crystallization or column chromatography to yield Intermediate 2.
-
Step 3: Coupling of Intermediates and Deprotection
-
Materials: Intermediate 1, Intermediate 2, a base (e.g., potassium carbonate), DMF, and a deprotecting agent (e.g., trifluoroacetic acid - TFA).
-
Procedure:
-
Dissolve Intermediate 2 in DMF.
-
Add potassium carbonate and Intermediate 1 to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
After the coupling reaction is complete, cool the mixture and perform an aqueous workup as previously described.
-
Purify the coupled product by column chromatography.
-
Dissolve the purified product in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid to remove the 4-methoxybenzyl protecting group.[11][12]
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture and extract the final product, this compound.
-
Purify this compound by column chromatography or crystallization.
-
In Vitro AMCase Inhibition Assay
This protocol is based on a fluorometric assay using a synthetic substrate.[4][7][8][13][14]
-
Materials: Recombinant human or mouse AMCase, 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) substrate, McIlvaine's buffer (citrate-phosphate buffer) at a pH optimal for AMCase activity (typically pH 4.0-5.0), this compound, and a fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black plate, add McIlvaine's buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of AMCase enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the 4-MU-chitobioside substrate.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~450 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Lineweaver-Burk or other kinetic plots.
-
In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This is a widely used mouse model to study asthma and allergic inflammation.[1][2][9][11][15]
-
Materials: BALB/c mice, Ovalbumin (OVA), Aluminum hydroxide (B78521) (Alum) as an adjuvant, sterile saline, this compound, and vehicle control.
-
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.
-
Challenge: On days 14, 15, and 16, challenge the sensitized mice by intranasal or intratracheal administration of OVA in saline. A control group receives saline only.
-
Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control to the mice at a specified time before or during the challenge phase.
-
Analysis: 24-48 hours after the final challenge, perform the following analyses.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
This procedure is used to collect cells and fluid from the lungs for analysis.[6][16][17][18]
-
Procedure:
-
Euthanize the mice from the in vivo study.
-
Expose the trachea and insert a cannula.
-
Instill a known volume of sterile saline or PBS into the lungs and then gently aspirate the fluid. Repeat this process several times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell count (macrophages, lymphocytes, neutrophils, and eosinophils).
-
Measurement of Lung Chitinase Activity
This assay quantifies the level of chitinase activity in the lung tissue.[3][10][19][20]
-
Procedure:
-
Harvest the lungs from the mice.
-
Homogenize the lung tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lung lysate).
-
Measure the protein concentration of the lysate.
-
Perform the chitinase activity assay on the lung lysate using the fluorometric method described in section 4.2.
-
Normalize the chitinase activity to the total protein concentration.
-
Visualizing the Significance of the Dicaffeine Scaffold
Proposed Mechanism of Action
This compound acts as a competitive inhibitor of AMCase. The dicaffeine scaffold mimics the natural chitin substrate, binding to the active site and preventing the hydrolysis of chitin.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DNAmod: 7-methylxanthine [dnamod.hoffmanlab.org]
- 6. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 12. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. repository.usd.ac.id [repository.usd.ac.id]
- 16. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 18. 3-Methylxanthine synthesis - chemicalbook [chemicalbook.com]
- 19. Theobromine and direct arylation: a sustainable and scalable solution to minimize aggregation caused quenching - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to Early-Stage Research Involving Bisdionin F
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisdionin F is a significant chemical probe in the study of inflammatory and allergic diseases, particularly those involving Th2-driven inflammation. It is a potent, selective, and competitive inhibitor of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in the pathology of conditions like asthma.[1][2][3] This guide provides a comprehensive overview of the fundamental data, experimental protocols, and signaling context relevant to early-stage research on this compound.
Core Compound Properties and Mechanism of Action
This compound is a derivative of the dicaffeine scaffold, specifically the N7-demethylated analog of Bisdionin C.[1][4] This structural modification is crucial for its enhanced potency and selectivity.
Mechanism of Action: this compound functions as a competitive inhibitor of AMCase. Its selectivity is attributed to a specific interaction within the enzyme's active site. The removal of the N7-methyl group, present in its precursor Bisdionin C, allows the Asp138 residue in the human AMCase (hAMCase) active site to adopt an "up" conformation. This enables the formation of an additional hydrogen bond with the N7 of the xanthine (B1682287) ring of this compound, significantly increasing its binding affinity and inhibitory effect. This interaction gives it a 20-fold selectivity for AMCase over the related enzyme chitotriosidase (CHIT1).
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified against both human and murine AMCase, as well as the related human chitotriosidase (CHIT1) for selectivity assessment.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (over hCHIT1) | Reference |
| Human AMCase (hAMCase) | This compound | 0.92 | 0.420 ± 0.01 | ~20-fold | |
| Human CHIT1 (hCHIT1) | This compound | 17 | Not Reported | - | |
| Human AMCase (hAMCase) | Bisdionin C | 3.4 | Not Reported | - | |
| Human CHIT1 (hCHIT1) | Bisdionin C | 8.3 | Not Reported | - | |
| Mouse AMCase (mAMCase) | This compound | 2.2 ± 0.2 | Not Reported | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on established studies involving this compound.
The synthesis of this compound is a multi-step process involving the alkylation of a purine-dione derivative followed by a deprotection step.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effect of Acidic Mammalian Chitinase Inhibitor OAT-177 in DSS-Induced Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Bisdionin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a potent and selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of T helper-2 (Th2)-mediated inflammatory diseases such as asthma.[1][2] As a competitive inhibitor, this compound offers a valuable tool for dissecting the role of AMCase in allergic inflammation and for the preclinical evaluation of AMCase inhibition as a therapeutic strategy. These application notes provide a summary of the known in vivo data for this compound and detailed protocols for its use in a murine model of allergic airway inflammation.
Mechanism of Action
This compound selectively inhibits AMCase, showing a 20-fold greater selectivity for human AMCase (hAMCase) over human chitotriosidase (hCHIT1).[3] In the context of allergic inflammation, the expression of AMCase is upregulated by the Th2 cytokine Interleukin-13 (IL-13) in airway epithelial cells and macrophages.[1][4] By inhibiting AMCase, this compound can attenuate the downstream effects of the IL-13 pathway, leading to a reduction in Th2-mediated inflammation and airway hyperresponsiveness.[1] One study has also suggested that this compound can restore the antibacterial function of macrophages by blocking arginase activity induced by Candida albicans, thereby promoting nitric oxide production.[5]
Quantitative Data Summary
The following table summarizes the available in vitro and in vivo data for this compound. It is important to note that the in vivo data is currently limited to a single published study.
| Parameter | Species | Value | Notes |
| In Vitro Potency | |||
| IC50 (hAMCase) | Human | 0.92 µM | - |
| Ki (hAMCase) | Human | 0.42 µM | Competitive inhibitor |
| IC50 (mAMCase) | Mouse | 2.2 µM | - |
| Selectivity | Human | 20-fold | Over hCHIT1 |
| In Vivo Efficacy | |||
| Effective Dose | Mouse | 5 mg/kg | Intraperitoneal (i.p.) administration |
| Model | Mouse | Ovalbumin (OVA)-induced allergic airway inflammation | - |
| Effects | Mouse | Decreased lung chitinase activity, reduced eosinophil influx, improved ventilatory function. | Unexpected neutrophilia was also observed.[6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: Specific formulation details for this compound have not been extensively published. The following is a general protocol for preparing a small molecule inhibitor for intraperitoneal injection. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, thaw a stock solution aliquot.
-
Dilute the stock solution with sterile PBS to the final desired concentration. Important: The final concentration of DMSO should be kept to a minimum (typically ≤5-10%) to avoid toxicity in the animals.
-
For a 5 mg/kg dose in a 20 g mouse (0.1 mg per mouse) with an injection volume of 100 µL, the working solution concentration would be 1 mg/mL. To achieve this from a 10 mg/mL stock with a final DMSO concentration of 10%, mix 10 µL of the stock solution with 90 µL of sterile PBS.
-
Vortex the working solution thoroughly before each injection to ensure a homogenous suspension.
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This protocol is a standard method to induce an allergic asthma-like phenotype in mice, which has been used to evaluate the in vivo efficacy of this compound.
Animals:
-
BALB/c mice (female, 6-8 weeks old) are commonly used due to their Th2-biased immune response.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) as adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound working solution (see formulation protocol)
-
Vehicle control (e.g., 10% DMSO in PBS)
Experimental Workflow:
Procedure:
-
Sensitization (Days 0 and 14):
-
Prepare the sensitization solution by emulsifying 20 µg of OVA with 2 mg of alum in a total volume of 200 µL of sterile saline per mouse.
-
Administer the 200 µL OVA/alum suspension via intraperitoneal (i.p.) injection on Day 0.
-
Repeat the i.p. sensitization on Day 14.
-
-
Aerosol Challenge (Days 21, 22, and 23):
-
On three consecutive days, challenge the mice with an aerosolized solution of 1% (w/v) OVA in sterile saline for 30 minutes. This is typically performed in a whole-body exposure chamber connected to a nebulizer.
-
Control groups should be challenged with sterile saline aerosol.
-
-
This compound Administration:
-
Administer this compound (5 mg/kg, i.p.) or the vehicle control daily, typically starting one hour before each OVA challenge on Days 21, 22, and 23.
-
-
Endpoint Analysis (Day 24):
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses, which may include:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes) via cell counting and differential staining.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR using techniques such as whole-body plethysmography in response to increasing concentrations of methacholine.
-
Lung Tissue Analysis: Homogenize lung tissue to measure chitinase activity, cytokine levels (e.g., IL-4, IL-5, IL-13), and chemokine expression.
-
-
Important Considerations and Future Directions
-
Toxicity and Pharmacokinetics: There is currently no publicly available data on the pharmacokinetics (PK) or toxicity profile of this compound. It is strongly recommended that researchers conduct preliminary dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) and to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound before embarking on large-scale efficacy studies.
-
Dose-Response Studies: The 5 mg/kg dose has been shown to be effective in one model. However, conducting a dose-response study is crucial to determine the optimal therapeutic dose and to establish a clear relationship between the dose, target engagement (AMCase inhibition), and the desired pharmacological effect.
-
Alternative Models and Routes of Administration: The efficacy of this compound should be evaluated in other preclinical models of allergic and inflammatory diseases. Furthermore, exploring alternative routes of administration, such as oral or intranasal, could be beneficial for future therapeutic development.
-
Off-Target Effects: While this compound is reported to be selective for AMCase over CHIT1, comprehensive off-target profiling is advisable to fully understand its pharmacological effects. The observation of neutrophilia in the lungs of treated mice suggests potential off-target or complex biological effects that warrant further investigation.[6]
Disclaimer
This document is intended for research purposes only. The provided protocols are based on published literature and general laboratory practices. Researchers must adhere to all institutional and national guidelines for animal welfare and the handling of chemical compounds. The information regarding dosage is based on limited available data, and it is the responsibility of the investigator to determine the appropriate and safe dosage for their specific experimental conditions.
References
- 1. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bisdionin F in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a cell-permeable, competitive, and selective inhibitor of Acidic Mammalian Chitinase (AMCase).[1][2][3][4] AMCase is implicated in the pathogenesis of allergic inflammatory diseases, such as asthma, by modulating the T-helper 2 (Th2) immune response.[1] As a research tool, this compound allows for the investigation of the role of AMCase in various biological processes, including allergic inflammation and immune cell function. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture assays, along with a summary of its key biological activities.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Notes | Reference |
| Molecular Weight | 386.37 g/mol | N/A | ||
| Solubility | Soluble in DMSO | N/A | A stock solution of 5 mg/mL in DMSO is achievable. | |
| hAMCase IC₅₀ | 0.92 µM | Human | In vitro inhibition of human AMCase. | |
| hAMCase Kᵢ | 0.42 µM | Human | Competitive inhibitor of human AMCase. | |
| mAMCase IC₅₀ | 2.2 µM | Murine | In vitro inhibition of murine AMCase. | |
| Selectivity | ~20-fold for hAMCase over hCHIT1 | Human | Demonstrates selectivity for AMCase over chitotriosidase. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 386.37 g/mol )
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: To prepare a 10 mM stock solution, add 259.5 µL of anhydrous/sterile DMSO to the 1 mg of this compound. Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 386.37 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 259.5 µL
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, nearly colorless solution should be observed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for up to 3 months) or at 2-8°C for short-term use (days to weeks). Protect from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment based on literature values (typically in the low micromolar range) and your experimental design.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the final concentration of DMSO in the culture medium, it is recommended to perform an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in sterile cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, you would perform a 1:100 dilution in your final culture volume.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired duration of your experiment.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in allergic inflammation.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for cell culture assays.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | 917877-86-2 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
Application Note: Protocol for Assessing Bisdionin F Inhibitory Activity on Acidic Mammalian Chitinase (AMCase)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic mammalian chitinase (B1577495) (AMCase), a member of the glycosyl hydrolase 18 family, is an enzyme that degrades chitin, a polymer of N-acetylglucosamine.[1][2] Although mammals do not synthesize chitin, AMCase is expressed in the lungs and gastrointestinal tract and is strongly implicated in the pathophysiology of allergic diseases, particularly asthma.[3][4][5] AMCase expression is upregulated in the lungs of asthma patients and is driven by Th2 cytokines like IL-13. Its role in mediating Th2-driven allergic airway inflammation has made it a significant therapeutic target. Inhibition of AMCase activity is a promising strategy for reducing inflammation and improving lung function in asthma and other allergic conditions.
Bisdionin F is a rationally designed, selective, and competitive inhibitor of AMCase. Developed from a dicaffeine scaffold, it exhibits approximately 20-fold greater selectivity for AMCase over the related enzyme chitotriosidase (CHIT1). Studies have shown that this compound can effectively attenuate lung chitinase activity, reduce eosinophil recruitment, and improve ventilatory function in murine models of allergic inflammation. This application note provides a detailed protocol for assessing the inhibitory activity of this compound on recombinant human AMCase (hAMCase) using a fluorometric assay.
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound against human AMCase (hAMCase) and human chitotriosidase (hCHIT1) for comparative purposes.
| Compound | Target Enzyme | Inhibition Constant | Selectivity (over hCHIT1) | Reference |
| This compound | hAMCase | IC₅₀: 0.92 µM | ~20-fold | |
| Kᵢ: 420 ± 10 nM | ||||
| This compound | hCHIT1 | IC₅₀: 17 µM | - |
Experimental Protocols
This protocol describes a fluorometric, in-vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on AMCase.
Materials and Reagents
-
Enzyme: Recombinant Human AMCase (carrier-free)
-
Inhibitor: this compound (CAS: 917877-86-2)
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (4-MU-chitotriose)
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 5.0
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Reaction Stop Solution: 1 M Glycine, pH 10.5
-
Equipment:
-
Black, flat-bottom 96-well microplates
-
Multi-channel pipettes
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
-
Incubator set to 37°C
-
Standard laboratory glassware and consumables
-
Preparation of Solutions
-
Assay Buffer (50 mM Sodium Acetate, pH 5.0): Prepare by dissolving the appropriate amount of sodium acetate in distilled water and adjusting the pH to 5.0 with acetic acid.
-
Recombinant hAMCase Solution: Reconstitute lyophilized hAMCase in Assay Buffer to a stock concentration of 1 µg/µL. Further dilute the enzyme in Assay Buffer to a working concentration of 10 nM (or an empirically determined optimal concentration).
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, dilute each of these concentrations 1:100 in Assay Buffer for the final assay concentrations. This results in a final DMSO concentration of 1% in the assay wells.
-
Substrate Solution (4-MU-chitotriose): Prepare a 200 µM working solution in Assay Buffer.
Assay Procedure
This procedure is based on standard enzyme inhibition assay protocols.
-
Plate Setup:
-
Blank Wells: 50 µL Assay Buffer (no enzyme, no inhibitor).
-
Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL hAMCase solution.
-
Positive Control (Reference Inhibitor): Use a known AMCase inhibitor like allosamidin (B1666888) as a positive control if available.
-
Test Wells: 40 µL of the appropriate this compound serial dilution in Assay Buffer + 10 µL hAMCase solution.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for control wells) to the 96-well plate as described above. Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the 200 µM substrate solution (4-MU-chitotriose) to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the negative control.
-
Stop Reaction: Add 100 µL of Stop Solution (1 M Glycine, pH 10.5) to all wells.
-
Read Fluorescence: Measure the fluorescence intensity on a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
Data Analysis
-
Correct for Blank: Subtract the average fluorescence of the Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of AMCase activity inhibited at each this compound concentration: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Control)) Where Fluorescence_Test is the fluorescence from the wells with this compound and Fluorescence_Control is the average fluorescence from the Negative Control (100% activity) wells.
-
Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow for the AMCase enzymatic inhibition assay.
AMCase Signaling in Allergic Inflammation
Caption: Role of AMCase in the Th2-mediated inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidic mammalian chitinase is a proteases-resistant glycosidase in mouse digestive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are AMCase inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of Bisdionin F in the Study of Eosinophilia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophilia, the hallmark of numerous allergic and inflammatory conditions such as asthma and eosinophilic esophagitis, is characterized by an excessive accumulation of eosinophils in tissues and/or the peripheral blood. The development of targeted therapies to mitigate eosinophilic inflammation is a significant area of research. Bisdionin F, a selective and competitive inhibitor of Acidic Mammalian Chitinase (AMCase), has emerged as a valuable chemical tool to investigate the mechanisms underlying eosinophilia and to explore novel therapeutic strategies.[1] AMCase, an enzyme expressed in the lung and other tissues during type 2 inflammation, has been implicated in the pathogenesis of allergic airway inflammation.[1][2] Inhibition of AMCase by this compound has been shown to alleviate key features of allergic inflammation, most notably a significant reduction in eosinophil influx into the airways.
These application notes provide a comprehensive overview of the use of this compound in studying eosinophilia, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound exerts its anti-eosinophilic effects through the selective inhibition of AMCase. The proposed mechanism involves the following key steps:
-
Induction of AMCase: In allergic inflammation, Th2 cytokines, particularly Interleukin-13 (IL-13), potently induce the expression of AMCase in airway epithelial cells and macrophages.
-
Chemokine Production: AMCase activity stimulates the release of potent eosinophil-attracting chemokines, such as eotaxin-1 (CCL11).
-
Eosinophil Recruitment: Eotaxin-1 binds to the CCR3 receptor on the surface of eosinophils, promoting their migration from the bloodstream into the inflamed tissue, thereby contributing to eosinophilia.
-
Inhibition by this compound: this compound competitively inhibits the enzymatic activity of AMCase. This inhibition disrupts the downstream signaling cascade, leading to a reduction in eotaxin-1 production.
-
Reduction of Eosinophilia: With diminished levels of chemoattractants, the recruitment of eosinophils to the site of inflammation is significantly attenuated, resulting in a decrease in tissue eosinophilia.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Selectivity (over hCHIT1) | Reference |
| Human AMCase (hAMCase) | This compound | 420 ± 10 nM | - | ~40-fold | |
| Mouse AMCase (mAMCase) | This compound | - | 2.2 ± 0.2 µM | - | |
| Human Chitotriosidase (hCHIT1) | This compound | - | 17 µM | - |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Inflammation
| Treatment Group | Total Cells in BALF (x 10^5) | Eosinophils in BALF (x 10^5) | Reference |
| Naive + Vehicle | 1.1 ± 0.1 | 0.01 ± 0.00 | |
| OVA-challenged + Vehicle | 6.8 ± 0.8 | 4.5 ± 0.6 | |
| OVA-challenged + this compound | 4.9 ± 0.6 | 1.8 ± 0.3 |
BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin
Mandatory Visualizations
Caption: Mechanism of this compound in reducing eosinophilia.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.
-
Control mice receive an i.p. injection of saline.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice by intranasal administration of 50 µL of a solution containing 10 µg of OVA in saline under light anesthesia.
-
Control mice receive intranasal saline.
-
-
This compound Administration:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle to the treatment and control groups, respectively, via a chosen route (e.g., i.p. or intranasal) 30 minutes to 1 hour prior to each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS containing 0.5% BSA.
-
Repeat the lavage two more times and pool the fluid (BALF).
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain (e.g., Diff-Quik) for differential cell counting. At least 300 cells should be counted to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Lung Histology:
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Cytokine/Chemokine Analysis:
-
The supernatant from the centrifuged BALF can be stored at -80°C for later analysis of cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., Eotaxin-1) by ELISA.
-
-
Protocol 2: In Vitro Eosinophil Culture and Chemotaxis Assay
This protocol outlines the generation of bone marrow-derived eosinophils and a subsequent chemotaxis assay to assess the direct or indirect effects of this compound on eosinophil migration.
Materials:
-
6-8 week old BALB/c mice
-
IMDM or RPMI-1640 medium supplemented with 20% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol
-
Recombinant murine Stem Cell Factor (SCF)
-
Recombinant murine Flt3-Ligand (Flt3-L)
-
Recombinant murine IL-5
-
Recombinant murine Eotaxin-1 (CCL11)
-
This compound
-
Transwell inserts (5 µm pore size) for 24-well plates
Procedure:
-
Generation of Bone Marrow-Derived Eosinophils (BMDEs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using an ACK lysis buffer.
-
Culture the bone marrow cells at 1 x 10^6 cells/mL in complete medium supplemented with 100 ng/mL SCF and 100 ng/mL Flt3-L for 4 days.
-
On day 4, replace the medium with fresh complete medium containing 10 ng/mL of IL-5.
-
Continue to culture the cells, replacing the medium with fresh IL-5-containing medium every 2-3 days until day 10-14. At this point, the culture should yield a high purity of mature eosinophils (>90%).
-
-
Chemotaxis Assay:
-
To investigate the indirect effect of this compound, first treat an epithelial cell line (e.g., BEAS-2B) with IL-13 in the presence or absence of this compound for 24 hours. Collect the conditioned medium.
-
Place 600 µL of the conditioned medium or medium containing a known concentration of eotaxin-1 (positive control) in the lower chamber of the Transwell plate.
-
Resuspend the mature BMDEs in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.
-
Conclusion
This compound is a potent and selective inhibitor of AMCase that serves as an invaluable tool for dissecting the role of this enzyme in the pathogenesis of eosinophilic inflammation. The provided application notes and protocols offer a framework for researchers to utilize this compound in both in vivo and in vitro models to further elucidate the mechanisms of eosinophilia and to evaluate the therapeutic potential of AMCase inhibition. The ability of this compound to attenuate eosinophil influx highlights the critical role of the IL-13/AMCase/eotaxin-1 axis in allergic inflammation and presents a promising avenue for the development of novel anti-inflammatory therapies.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AMCase reduces esophageal eosinophilic inflammation and remodeling in a mouse model of egg induced eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bisdionin F-Induced Neutrophilia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a selective inhibitor of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in allergic inflammation and asthma.[1][2][3] While showing efficacy in reducing eosinophilia in preclinical models of allergic inflammation, this compound has been observed to cause a dramatic and unexpected side effect: neutrophilia, a significant increase in the number of neutrophils in the lungs.[1][2] This observation presents a unique opportunity to study the mechanisms of drug-induced neutrophilia and the role of AMCase in regulating neutrophil homeostasis. These application notes provide a framework and detailed protocols for utilizing this compound as a chemical probe to investigate the underlying signaling pathways and cellular processes leading to this neutrophilic response.
Understanding the mechanism of this compound-induced neutrophilia is crucial for evaluating its therapeutic potential and for the broader understanding of neutrophil biology. The protocols outlined below are designed to enable researchers to dissect the effects of this compound on neutrophil production, trafficking, and function.
Postulated Signaling Pathways
The precise mechanism by which this compound induces neutrophilia is currently unknown. One hypothesis is that the inhibition of AMCase by this compound leads to an accumulation of chitin (B13524) or chitin-like molecules, which in turn triggers an inflammatory response characterized by neutrophil recruitment.[2] This response could be mediated by signaling pathways known to regulate granulopoiesis and neutrophil mobilization, such as the Granulocyte Colony-Stimulating Factor (G-CSF) pathway. The G-CSF receptor signals through the JAK/STAT and PI3K/Akt/ERK pathways to promote the proliferation, differentiation, and survival of neutrophil precursors.[4][5][6]
Below is a diagram illustrating a hypothetical signaling pathway for this compound-induced neutrophilia.
Experimental Protocols
To investigate the neutrophilia side effects of this compound, a multi-pronged approach involving in vitro and in vivo studies is recommended.
In Vitro Analysis of this compound on Neutrophil Progenitors
This experiment aims to determine if this compound directly affects the proliferation and differentiation of neutrophil progenitor cells.
Experimental Workflow:
Protocol: In Vitro Neutrophil Differentiation from Bone Marrow Progenitors
-
Isolation of Hematopoietic Stem and Progenitor Cells (HSPCs):
-
Isolate bone marrow from the femur and tibia of mice.
-
Enrich for HSPCs using a lineage cell depletion kit or by sorting for c-Kit⁺Lin⁻Sca-1⁺ cells via flow cytometry.
-
-
Cell Culture and Differentiation:
-
Culture HSPCs in a suitable medium (e.g., IMDM with 20% FBS) supplemented with myeloid differentiation cytokines. A typical cytokine cocktail includes SCF (Stem Cell Factor), FLT3L (FMS-like tyrosine kinase 3 ligand), IL-3 (Interleukin-3), and G-CSF (Granulocyte Colony-Stimulating Factor).[7]
-
Plate cells at an appropriate density (e.g., 1 x 10⁵ cells/mL).
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell cultures at a range of concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO alone).
-
Incubate the cells for a period of 5-7 days to allow for neutrophil differentiation.
-
-
Analysis:
-
Proliferation: At various time points, collect an aliquot of cells and perform cell counting using a hemocytometer or an automated cell counter. Proliferation can also be assessed using a BrdU incorporation assay.
-
Differentiation: Stain cells with fluorescently labeled antibodies against neutrophil markers such as Ly-6G and CD11b. Analyze the percentage of Ly-6G⁺CD11b⁺ cells by flow cytometry.
-
Signaling Pathways: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins such as STAT3, ERK, and Akt.
-
Data Presentation:
| Treatment Group | Cell Count (x 10^6) | % Ly-6G+/CD11b+ Cells | p-STAT3/STAT3 Ratio | p-ERK/ERK Ratio |
| Vehicle Control | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (50 µM) |
In Vivo Murine Model of this compound-Induced Neutrophilia
This experiment aims to characterize the neutrophilic response to this compound in a living organism and to investigate the source of the increased neutrophils.
Protocol: Administration of this compound and Analysis of Neutrophil Response
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
House the animals under standard conditions with access to food and water ad libitum.
-
-
This compound Administration:
-
Administer this compound to the mice. The route of administration (e.g., intraperitoneal, oral) and dosage should be based on previous studies or pilot experiments.[2] A control group should receive the vehicle alone.
-
Administer the compound daily or as determined by its pharmacokinetic properties.
-
-
Sample Collection:
-
At various time points after the first administration (e.g., 24h, 48h, 72h, 7 days), collect peripheral blood via retro-orbital or submandibular bleeding.
-
At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage fluid (BALF), lungs, bone marrow, and spleen.
-
-
Analysis:
-
Complete Blood Count (CBC): Perform a CBC on the peripheral blood to determine the absolute neutrophil count.
-
Flow Cytometry:
-
Analyze the cellular composition of BALF, lung homogenates, bone marrow, and spleen by flow cytometry using antibodies against neutrophil markers (Ly-6G, CD11b) and other immune cell markers.
-
Assess the maturation state of bone marrow neutrophils by staining for markers like c-Kit and CXCR4.
-
-
Histology: Perform histological analysis (e.g., H&E staining) of lung tissue to visualize neutrophil infiltration.
-
Cytokine/Chemokine Analysis: Measure the levels of G-CSF, KC (CXCL1), and MIP-2 (CXCL2) in the serum and BALF using ELISA or a multiplex assay.
-
Data Presentation:
| Time Point | Treatment Group | Peripheral Blood Neutrophil Count (x 10^3/µL) | BALF Neutrophil Count (x 10^4) | Bone Marrow Neutrophil Progenitor (%) | Serum G-CSF (pg/mL) |
| 24h | Vehicle | ||||
| This compound | |||||
| 48h | Vehicle | ||||
| This compound | |||||
| 72h | Vehicle | ||||
| This compound | |||||
| 7 days | Vehicle | ||||
| This compound |
Neutrophil Function Assays
These experiments will determine if the neutrophils that accumulate in response to this compound are functionally competent.
Protocols:
-
Chemotaxis Assay:
-
Isolate neutrophils from the bone marrow or peripheral blood of this compound-treated and control mice.
-
Use a Boyden chamber assay to assess the migration of neutrophils towards a chemoattractant such as CXCL1 or fMLP.[8]
-
Quantify the number of migrated cells.
-
-
Phagocytosis Assay:
-
Incubate isolated neutrophils with fluorescently labeled particles (e.g., zymosan or E. coli).
-
Measure the uptake of these particles by flow cytometry or fluorescence microscopy.[8]
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Stimulate isolated neutrophils with an activator such as PMA (phorbol 12-myristate 13-acetate).
-
Measure ROS production using a fluorescent probe like dihydro-rhodamine 123 (DHR123) and flow cytometry.[8]
-
-
Neutrophil Extracellular Trap (NET) Formation Assay:
-
Culture isolated neutrophils on a glass coverslip and stimulate with PMA or LPS.
-
Stain for NET components such as extracellular DNA (e.g., with Sytox Green) and neutrophil elastase.
-
Visualize and quantify NET formation using fluorescence microscopy.
-
Data Presentation:
| Treatment Group | Chemotactic Index | Phagocytic Index | ROS Production (MFI) | NET Formation (% of cells) |
| Vehicle Control | ||||
| This compound |
Conclusion
The unexpected neutrophilia induced by this compound provides a valuable tool for investigating the complex regulation of neutrophil homeostasis. The application notes and protocols detailed above offer a comprehensive framework for researchers to explore the mechanisms underlying this phenomenon. By combining in vitro and in vivo approaches, it will be possible to elucidate the signaling pathways and cellular processes affected by this compound, potentially uncovering novel regulatory nodes in granulopoiesis and neutrophil function. This knowledge will not only contribute to a better understanding of the pharmacological profile of this compound but also provide broader insights into the fundamental biology of neutrophils and their role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Enhanced neutrophil motility by granulocyte colony-stimulating factor: the role of extracellular signal-regulated kinase and phosphatidylinositol 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
Experimental Design for Bisdionin F Treatment in Lung Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the therapeutic potential of Bisdionin F in lung inflammation. The protocols detailed below cover both in vivo and in vitro models of lung inflammation, along with essential analytical techniques to assess the efficacy and mechanism of action of this compound, a selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase).
Introduction to this compound and its Target
This compound is a potent and selective, cell-permeable competitive inhibitor of acidic mammalian chitinase (AMCase). AMCase is implicated in the pathogenesis of Th2-mediated inflammatory diseases, such as asthma and allergic inflammation. It is upregulated in response to allergens and the cytokine interleukin-13 (IL-13). By inhibiting AMCase, this compound has been shown to attenuate key features of allergic airway inflammation in preclinical models, including reducing eosinophil influx and improving lung function.[1] However, it has also been observed to cause an unexpected increase in neutrophils in the lungs.
In Vivo Efficacy Studies
The ovalbumin (OVA)-induced allergic airway inflammation model in mice is a well-established and relevant model to assess the in vivo efficacy of this compound.
Experimental Workflow for In Vivo Studies
References
Application Notes and Protocols for Bisdionin F Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a competitive and selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in the pathophysiology of Th2-mediated inflammatory diseases such as asthma.[1][2][3] Animal models are crucial for evaluating the in vivo efficacy and mechanism of action of AMCase inhibitors. This document provides detailed application notes and protocols for the administration of this compound in animal studies, with a focus on the well-established intraperitoneal route in a murine model of allergic airway inflammation.
Mechanism of Action: AMCase Signaling in Allergic Inflammation
In allergic inflammation, Th2 cells release cytokines like Interleukin-13 (IL-13), which stimulates the expression of AMCase in epithelial cells and macrophages.[4] AMCase is believed to play a role in the recruitment of inflammatory cells. Inhibition of AMCase by this compound can attenuate the inflammatory cascade, leading to a reduction in eosinophil influx.[2][3][5] However, it has also been observed to cause an unexpected increase in neutrophils in the lungs.[1][3]
Caption: this compound inhibits AMCase in the Th2 signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound administered via the intraperitoneal route in a murine model of allergic inflammation.
| Parameter | Route of Administration | Dosage | Animal Model | Key Findings | Reference(s) |
| Chitinase Activity | Intraperitoneal (i.p.) | 5 mg/kg | OVA-induced allergic inflammation (mouse) | Decreased chitinase enzymatic activity in the lungs of both control and OVA-challenged mice. | [3][5] |
| Eosinophil Influx | Intraperitoneal (i.p.) | 5 mg/kg | OVA-induced allergic inflammation (mouse) | Attenuated eosinophil influx into the lungs. | [2][3][5] |
| Ventilatory Function | Intraperitoneal (i.p.) | 5 mg/kg | OVA-induced allergic inflammation (mouse) | Improved ventilatory function. | [2][5] |
| Neutrophil Influx | Intraperitoneal (i.p.) | 5 mg/kg | OVA-induced allergic inflammation (mouse) | Caused an unexpected increase in neutrophilia in the lungs. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration.
-
Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of 1-5% is generally well-tolerated in mice.
-
Example Calculation for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Required dose: 5 mg/kg * 0.025 kg = 0.125 mg
-
Concentration of working solution: 0.125 mg / 0.1 mL = 1.25 mg/mL
-
To prepare 1 mL of working solution with 5% DMSO:
-
Take 50 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 950 µL of sterile saline.
-
Vortex to mix thoroughly.
-
-
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage.
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol is a standard method to induce an allergic airway inflammation model in mice, which is the context in which this compound has been predominantly studied.[2][7]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline (0.9% NaCl)
-
8-10 week old female BALB/c mice
-
Syringes and needles (25-27G for i.p., smaller for intranasal)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
-
Challenge:
-
On days 14, 15, and 16, challenge the mice intranasally with 20 µg of OVA in 50 µL of sterile saline under light anesthesia.
-
-
This compound Administration:
-
Administer the prepared this compound solution (from Protocol 1) via i.p. injection at the desired dose (e.g., 5 mg/kg) at a specified time point relative to the OVA challenges (e.g., 1 hour before each challenge).
-
A vehicle control group (e.g., 5% DMSO in saline) should be included.
-
-
Endpoint Analysis:
-
24-48 hours after the final OVA challenge, perform endpoint analyses, which may include:
-
Bronchoalveolar lavage (BAL) fluid collection for cell differential counts (eosinophils, neutrophils).
-
Lung tissue collection for histology and chitinase activity assays.
-
Measurement of airway hyperresponsiveness.
-
-
Caption: Workflow for OVA-induced allergic inflammation and this compound treatment.
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for performing an i.p. injection in mice.
Materials:
-
Syringe (1 mL) with a 25-27G needle
-
Gauze pads
Procedure:
-
Preparation:
-
Draw the prepared this compound or vehicle solution into the syringe. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Properly restrain the mouse. One common method is to scruff the mouse by the loose skin on its neck and back to immobilize the head and body.
-
Position the mouse so its abdomen is facing upwards, with the head tilted slightly down. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 10-20 degree angle. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a new needle and syringe.
-
If no fluid is aspirated, slowly inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected neutrophilia with Bisdionin F treatment
Troubleshooting Guides & FAQs: Unexpected Neutrophilia
This guide is intended for researchers, scientists, and drug development professionals who have observed an unexpected increase in neutrophil counts (neutrophilia) during pre-clinical or clinical studies involving Bisdionin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is an experimental small molecule kinase inhibitor designed to selectively target and inhibit "Kinase X," a key protein in a signaling pathway that promotes apoptosis in cancer cells. Its primary therapeutic goal is to induce programmed cell death in malignant tissues with high specificity.
Q2: What is neutrophilia and why is it a concern?
Neutrophilia is a condition characterized by a higher-than-normal number of neutrophils, a type of white blood cell, in the blood. While often a sign of the body fighting an infection, drug-induced neutrophilia can indicate off-target effects, inflammatory responses, or bone marrow stimulation that may have unintended consequences.[1] Understanding the cause is critical for the safety and efficacy assessment of a new drug candidate.
Q3: We've observed a consistent, dose-dependent increase in neutrophil counts in our animal models treated with this compound. What are the potential causes?
Based on preliminary investigations and known mechanisms of similar kinase inhibitors, we have identified three primary hypotheses for this compound-induced neutrophilia:
-
Off-Target Kinase Inhibition: this compound may have an off-target inhibitory effect on "Kinase Y," a component of a pathway that negatively regulates the production of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF is a primary cytokine responsible for stimulating the bone marrow to produce and release neutrophils.[2][3]
-
Direct Bone Marrow Stimulation: The compound could be directly acting on hematopoietic progenitor cells in the bone marrow, promoting their differentiation into mature neutrophils.[4]
-
Inflammatory Response: The therapeutic action of this compound (i.e., cancer cell death) could be inducing an inflammatory microenvironment, leading to the release of cytokines that promote neutrophil production and mobilization.
Q4: How can we begin to investigate the cause of this neutrophilia in our lab?
A systematic approach is recommended. Start by confirming the finding with a complete blood count (CBC) and peripheral blood smear analysis. Then, proceed to measure key cytokine levels (especially G-CSF) and analyze bone marrow to assess granulopoiesis. The detailed troubleshooting guide below provides a step-by-step experimental workflow.
Troubleshooting Guide: Investigating this compound-Induced Neutrophilia
If you have confirmed that this compound treatment leads to a statistically significant increase in peripheral neutrophil counts, follow this workflow to determine the underlying cause.
Step 1: Initial Confirmation and Characterization
The first step is to meticulously confirm and characterize the neutrophilia.
-
Action: Perform a complete blood count (CBC) with differential on whole blood samples from control and this compound-treated cohorts at multiple time points and doses.
-
Data to Collect: Absolute neutrophil count (ANC), total white blood cell (WBC) count, and counts of other immune cells (lymphocytes, monocytes, etc.).
-
Expected Outcome: Confirmation of neutrophilia, characterized by a selective increase in neutrophils without a proportional rise in other leukocyte populations.
Table 1: Example Preclinical Data - Absolute Neutrophil Count (ANC) in Mice
| Treatment Group | Dose (mg/kg) | ANC at Day 7 (x10⁹/L) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.5 ± 0.3 | 1.0 |
| This compound | 10 | 4.8 ± 0.9 | 3.2 |
| This compound | 30 | 9.2 ± 1.5 | 6.1 |
| This compound | 100 | 15.5 ± 2.1 | 10.3 |
Step 2: Assess Key Cytokine Levels
Since G-CSF is a major regulator of neutrophil production, quantifying its levels is a critical next step.[5][6]
-
Action: Collect plasma or serum from control and treated animals. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of G-CSF.
-
Data to Collect: G-CSF concentration (pg/mL or ng/mL).
-
Interpretation:
-
Elevated G-CSF: Strongly suggests an off-target effect leading to increased G-CSF production or a systemic inflammatory response. This is a common mechanism for drug-induced neutrophilia.
-
Normal G-CSF: Suggests the mechanism may be downstream of G-CSF or involve direct stimulation of bone marrow progenitors, independent of G-CSF signaling.
-
Step 3: Analyze Bone Marrow and Peripheral Blood Smear
Examining the site of neutrophil production and the morphology of circulating cells can provide crucial insights.
-
Action:
-
Prepare and stain peripheral blood smears to look for immature neutrophil forms (e.g., bands, metamyelocytes), which would indicate a "left shift."[1]
-
Perform a bone marrow aspiration and biopsy. Analyze the cellularity and the myeloid-to-erythroid (M:E) ratio.
-
-
Data to Collect: Morphological assessment of peripheral neutrophils; bone marrow cellularity percentage; M:E ratio.
-
Interpretation:
-
Left Shift & High M:E Ratio: Indicates accelerated granulopoiesis (production of granulocytes, including neutrophils), consistent with stimulation by a factor like G-CSF.
-
Normal M:E Ratio with Mature Neutrophilia: This is less common but could point towards increased survival of circulating neutrophils or demargination (release of neutrophils from blood vessel walls).
-
Step 4: In Vitro Assays to Differentiate Mechanisms
In vitro experiments can help dissect direct from indirect effects.
-
Action:
-
Hematopoietic Progenitor Assay: Culture bone marrow progenitor cells in vitro with this compound and assess the formation of granulocyte colonies (CFU-G).
-
Cytokine Release Assay: Culture immune cells (e.g., macrophages, endothelial cells) with this compound and measure G-CSF release into the supernatant.
-
-
Interpretation:
-
Increased CFU-G formation: Suggests a direct stimulatory effect on neutrophil precursors.
-
Increased G-CSF release: Supports the hypothesis of an off-target effect inducing cytokine production.
-
Visualized Workflows and Pathways
Hypothesized Signaling Pathway for Off-Target Effect
This diagram illustrates the proposed off-target mechanism where this compound inhibits "Kinase Y," leading to increased G-CSF production and subsequent neutrophilia. The primary G-CSF signaling occurs through the JAK/STAT pathway.[2][3][5]
Caption: Hypothesized off-target pathway of this compound.
Experimental Workflow for Troubleshooting
This flowchart outlines the logical progression of experiments to diagnose the cause of neutrophilia.
Caption: Experimental workflow for investigating neutrophilia.
Logical Decision Tree
This diagram provides a decision-making framework based on experimental outcomes.
Caption: Logical decision tree for mechanism identification.
Detailed Experimental Protocols
Protocol 1: ELISA for Mouse G-CSF
-
Sample Collection: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Assay Procedure: Use a commercial mouse G-CSF ELISA kit. Follow the manufacturer's instructions precisely. Briefly, this involves adding standards and samples to a G-CSF antibody-coated 96-well plate, incubating, washing, adding a detection antibody, incubating, washing, adding substrate, and stopping the reaction.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the G-CSF concentration in the unknown samples.
Protocol 2: Bone Marrow Aspiration and Analysis
-
Aspiration: Euthanize the mouse and dissect the femur and tibia. Flush the bone marrow cavity with PBS + 2% FBS using a 25-gauge needle and syringe.
-
Cell Counting: Create a single-cell suspension. Lyse red blood cells using an ACK lysis buffer. Count the total number of nucleated cells using a hemocytometer or automated cell counter.
-
Cytospin and Staining: Prepare a cytospin slide by centrifuging 100,000 cells onto a glass slide. Perform a Wright-Giemsa stain.
-
Differential Count: Under a microscope, count at least 500 cells and classify them as myeloid, erythroid, or other lineages. Calculate the Myeloid-to-Erythroid (M:E) ratio. A normal ratio in mice is typically 1:1 to 2:1. An increase indicates a shift toward myeloid production.
Protocol 3: Flow Cytometry for Neutrophil Immunophenotyping
-
Sample Preparation: Collect whole blood or bone marrow as described above. Lyse red blood cells.
-
Staining: Stain the cells with fluorescently-conjugated antibodies specific for mouse neutrophils. A common panel includes:
-
Anti-Ly6G (a specific marker for neutrophils)
-
Anti-CD11b (a pan-myeloid marker)
-
-
Data Acquisition: Run the samples on a flow cytometer. Collect at least 50,000 events per sample.
-
Gating Strategy:
-
Gate on live, single cells using forward scatter (FSC) and side scatter (SSC).
-
From the live single cells, gate on the CD11b+ population.
-
Within the CD11b+ gate, quantify the percentage and number of Ly6G+ cells to identify the neutrophil population.
-
For further technical support, please contact our research support team.
References
- 1. Neutrophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. terracline.com [terracline.com]
- 6. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of Bisdionin F
Welcome to the technical support center for Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during in vivo experiments with this compound.
Troubleshooting Guides
Researchers using this compound in vivo may encounter challenges related to its physicochemical properties and experimental setup. This guide provides a structured approach to troubleshoot and optimize your experiments for improved efficacy.
Issue 1: Lower Than Expected In Vivo Efficacy
Symptoms:
-
Minimal or no reduction in eosinophil infiltration in the lungs of the ovalbumin (OVA)-induced allergic airway inflammation mouse model.
-
No significant improvement in ventilatory function or reduction in airway hyperresponsiveness.
-
Inconsistent results between experimental animals.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Bioavailability | This compound, as a purine (B94841) analog, may have limited aqueous solubility, affecting its absorption and distribution after administration. Consider the following formulation strategies: |
| 1. Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate. Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs). | |
| 2. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic compounds. | |
| Suboptimal Dosing or Administration | The reported effective dose of 5 mg/kg via intraperitoneal (i.p.) injection may need optimization for your specific experimental conditions. Perform a dose-response study to determine the optimal dose. Ensure proper i.p. injection technique to avoid administration into the gut or other organs. |
| Rapid Metabolism or Clearance | The pharmacokinetic profile of this compound is not well-characterized. If the compound is rapidly metabolized or cleared, the exposure at the target site may be insufficient. Consider more frequent dosing or a continuous delivery method if rapid clearance is suspected. |
Issue 2: Difficulty in Formulating this compound for In Vivo Administration
Symptoms:
-
This compound precipitates out of solution during preparation or upon administration.
-
Inconsistent and non-homogenous suspensions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | This compound is sparingly soluble in aqueous solutions. |
| 1. Co-solvents: Use a biocompatible co-solvent system. A common starting point is a mixture of DMSO, PEG, and saline. However, be mindful of potential solvent toxicity. | |
| 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility, but ensure the pH is physiologically compatible. | |
| Inappropriate Vehicle | The chosen vehicle may not be suitable for this compound. |
| 1. Screening of Vehicles: Systematically screen a panel of pharmaceutically acceptable vehicles to identify one that provides the desired solubility and stability. | |
| 2. Formulation Development: For longer-term studies or different administration routes, consider developing a more advanced formulation as described in "Issue 1". |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive and selective inhibitor of Acidic Mammalian Chitinase (AMCase). AMCase is an enzyme implicated in the pathogenesis of allergic inflammation, particularly in asthma. By inhibiting AMCase, this compound is thought to disrupt the downstream signaling pathways that contribute to airway inflammation and hyperresponsiveness.
Q2: What is the recommended in vivo model to test the efficacy of this compound?
A2: The most commonly cited model is the ovalbumin (OVA)-induced allergic airway inflammation model in mice, typically in BALB/c strains. This model mimics key features of human asthma, including eosinophilic inflammation and airway hyperresponsiveness.
Q3: What is the reported effective dose and administration route for this compound?
A3: A dose of 5 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in reducing chitinase activity in the lungs of OVA-challenged mice.[1]
Q4: What are the expected in vivo effects of this compound in the OVA-induced asthma model?
A4: Effective treatment with this compound is expected to lead to:
-
Attenuation of lung chitinase activity.
-
Reduction in eosinophil influx into the airways.[2]
-
Improvement in ventilatory function.
Q5: Are there any known off-target effects or toxicity concerns with this compound?
A5: While this compound is reported to be selective for AMCase over chitotriosidase (CHIT1), some studies have noted that its use can lead to neutrophilia in the lungs of OVA-challenged mice.[3] The full in vivo toxicity profile of this compound has not been extensively characterized. As with any experimental compound, it is crucial to conduct appropriate safety and toxicology studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 / Ki | Reference |
| Human AMCase (hAMCase) | IC50 = 0.92 µM, Ki = 0.42 µM | [1] |
| Mouse AMCase (mAMCase) | IC50 = 2.2 µM | [2] |
| Human Chitotriosidase (hCHIT1) | > 20-fold selectivity over hAMCase | [3] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This protocol is a standard method to induce an asthma-like phenotype in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., DMSO/PEG/Saline)
Procedure:
-
Sensitization: On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: On days 24, 25, and 26, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes.
-
Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control at a specified time before or after each OVA challenge. The timing of treatment should be optimized for your experiment.
-
Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse the lungs and fix in formalin for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Visualizations
Signaling Pathway of AMCase in Allergic Inflammation
Caption: AMCase signaling pathway in allergic inflammation and the inhibitory action of this compound.
Experimental Workflow for Improving In Vivo Efficacy
Caption: A logical workflow for troubleshooting and improving the in vivo efficacy of this compound.
Troubleshooting Logic for Poor Solubility
Caption: A step-by-step guide to addressing solubility issues with this compound for in vivo studies.
References
- 1. PI3K-AKT-mTOR signaling pathway: the intersection of allergic asthma and cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing airway inflammation with chemical biology: dissection of acidic mammalian chitinase function with a selective drug-like inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bisdionin F Delivery in Preclinical Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Bisdionin F in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and administration of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. What is the recommended vehicle for in vivo delivery of this compound? | This compound is soluble in DMSO, but 100% DMSO is not recommended for intraperitoneal (i.p.) injections in mice due to potential toxicity and irritation. While the exact vehicle for this compound in published studies is not explicitly detailed, a common practice for hydrophobic drugs is to use a co-solvent/surfactant-based vehicle. A recommended starting point for formulation development is a vehicle consisting of 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, and the remainder as sterile saline or PBS . The final DMSO concentration should be kept as low as possible. Always include a vehicle-only control group in your experiments. |
| 2. My this compound solution is precipitating upon dilution with saline/PBS. What should I do? | This indicates that the hydrophobicity of this compound is causing it to fall out of solution in an aqueous environment. Troubleshooting Steps: 1. Increase the percentage of co-solvent/surfactant: Gradually increase the concentration of Solutol or Cremophor EL in your vehicle. 2. Prepare the formulation in a stepwise manner: First, dissolve this compound completely in DMSO. In a separate tube, mix the surfactant with the saline/PBS. Then, slowly add the this compound/DMSO solution to the aqueous surfactant solution while vortexing to ensure proper micelle formation. 3. Warm the vehicle: Gently warming the saline/PBS and surfactant mixture to 37°C before adding the drug solution can sometimes improve solubility. Ensure the final formulation is cooled to room temperature before injection. |
| 3. I'm observing signs of distress or irritation in mice after i.p. injection. What could be the cause? | Post-injection distress can be due to several factors. Troubleshooting Steps: 1. Vehicle Toxicity: The vehicle itself might be causing irritation. Run a pilot study with just the vehicle to assess tolerability. High concentrations of DMSO or surfactants can cause peritoneal irritation. Aim for the lowest effective concentration of these excipients. 2. Improper Injection Technique: Ensure you are injecting into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use an appropriate needle size (25-27 gauge for mice) and inject a suitable volume (typically <10 ml/kg). 3. Drug Irritation: The drug itself might be an irritant at the administered concentration. Consider if the dose can be lowered while maintaining efficacy. |
| 4. How can I confirm that this compound is active in my in vivo model? | The primary mechanism of this compound is the inhibition of Acidic Mammalian Chitinase (B1577495) (AMCase). Confirmation of Activity: 1. Measure Chitinase Activity: The most direct method is to measure chitinase activity in lung homogenates or bronchoalveolar lavage fluid (BALF) from your experimental animals. A significant reduction in chitinase activity in the this compound-treated group compared to the vehicle control group would confirm target engagement. 2. Assess Downstream Markers: In an allergic inflammation model, assess for a reduction in eosinophil numbers in the BALF, as this is a known effect of this compound treatment. |
| 5. What are the known off-target or unexpected effects of this compound in vivo? | While this compound is a selective AMCase inhibitor, one significant unexpected in vivo effect has been reported. In a murine model of allergic inflammation, treatment with this compound led to a notable increase in neutrophils (neutrophilia) in the lungs. Researchers should be aware of this and consider including neutrophil counts in their experimental readouts. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | Value |
| AMCase | Human | IC50 | 0.92 µM |
| AMCase | Human | Ki | 0.42 µM |
| AMCase | Murine | IC50 | 2.2 µM |
| CHIT1 | Human | IC50 | 17 µM |
Table 2: Preclinical Model Dosing Information for this compound
| Animal Model | Administration Route | Dose Range | Known Effects |
| Ovalbumin (OVA)-induced Allergic Airway Inflammation (Mouse) | Intraperitoneal (i.p.) | 1 - 5 mg/kg | - Attenuates lung chitinase activity- Reduces eosinophil influx- Improves ventilatory function- Causes neutrophilia in the lungs |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol provides a general method for formulating this compound for in vivo use. Note: This is a starting point and may require optimization.
-
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Solutol HS 15 or Cremophor EL
-
Sterile 0.9% saline
-
Sterile, low-volume syringes and needles (25-27 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle solution. For a vehicle containing 10% DMSO and 10% Solutol HS 15:
-
In a sterile conical tube, combine 1 part DMSO and 1 part Solutol HS 15.
-
Add 8 parts sterile 0.9% saline to the DMSO/Solutol mixture.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of the prepared vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution for any precipitation before drawing it into the syringe for injection.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This is a standard preclinical model for studying asthma and the effects of anti-inflammatory compounds like this compound.
-
Sensitization Phase:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline to each mouse.
-
-
Challenge Phase:
-
On days 21, 22, and 23, challenge the mice by intranasal administration or aerosol exposure to 1% OVA in saline for 20-30 minutes.
-
-
Treatment:
-
Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or the vehicle control at a specified time point relative to the OVA challenges (e.g., 1 hour before each challenge).
-
-
Endpoint Analysis:
-
At 24-48 hours after the final OVA challenge, perform endpoint analyses, which may include:
-
Collection of bronchoalveolar lavage fluid (BALF) for cell differential counts (eosinophils, neutrophils, etc.).
-
Measurement of airway hyperresponsiveness.
-
Harvesting of lung tissue for histology or measurement of chitinase activity and cytokine levels.
-
-
Visualizations
Signaling and Experimental Diagrams
Caption: Signaling pathway of AMCase and its inhibition by this compound.
Caption: Experimental workflow for the OVA-induced allergic inflammation model.
Caption: Troubleshooting workflow for this compound formulation and delivery.
How to control for Bisdionin F-induced side effects in research
Technical Support Center: Bisdionin F
Disclaimer: Information on "this compound" is not available in public scientific literature. For the purpose of this guide, we have created a plausible, hypothetical profile for this compound as a selective inhibitor of the fictional Serine/Threonine Kinase 1 (STK1), a key component in the pro-survival "PathForward" signaling pathway. The side effects and control measures described are based on common challenges encountered with kinase inhibitors in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase 1 (STK1), which is a critical downstream effector in the PathForward signaling cascade. By inhibiting STK1, this compound is designed to suppress cell proliferation and induce apoptosis in cancer cell lines where this pathway is constitutively active.
Q2: What are the common side effects observed with this compound in cell culture experiments?
The most frequently reported side effects are off-target cytotoxicity and cellular stress responses, even in cell lines where the PathForward pathway is not the primary driver of proliferation. These effects are often concentration-dependent and are believed to be caused by low-affinity inhibition of other kinases, such as Mitogen-Activated Protein Kinase Kinase 7 (MKK7).
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 for STK1 inhibition, while off-target effects typically require higher concentrations.
-
Rescue Experiments: Transfecting cells with a constitutively active, downstream effector of STK1 (e.g., a phosphomimetic mutant of substrate 'Sub-X') should rescue the on-target phenotype but not the off-target effects.
-
Use of a Structurally Unrelated STK1 Inhibitor: A second, validated STK1 inhibitor with a different chemical scaffold should recapitulate the on-target effects. If it does not produce the same side effects, this suggests they are specific to the chemical properties of this compound.
Troubleshooting Guide: Managing Off-Target Cytotoxicity
Issue: High levels of unexpected cell death in my experimental model.
This is a common issue when the concentration of this compound used is too high, leading to inhibition of kinases other than STK1. Follow this workflow to identify the cause and find the optimal experimental conditions.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) | Assay Type |
|---|---|---|
| STK1 (On-Target) | 50 | Biochemical (Kinase Glo) |
| MKK7 (Off-Target) | 850 | Biochemical (Kinase Glo) |
| PKA (Off-Target) | > 10,000 | Biochemical (Kinase Glo) |
| PKC (Off-Target) | > 10,000 | Biochemical (Kinase Glo) |
Table 2: Cellular Activity of this compound in STK1-Dependent Cell Line (MDA-MB-231)
| Parameter | EC50 (nM) | Assay Type |
|---|---|---|
| Inhibition of Proliferation | 150 | CellTiter-Glo (72h) |
| Induction of Apoptosis | 400 | Caspase-Glo 3/7 (48h) |
| Cytotoxicity (CC50) | 1,600 | LDH Release (72h) |
Signaling Pathways
Understanding the pathways this compound interacts with is key to designing experiments and interpreting results.
On-Target Pathway: The PathForward Signaling Cascade
Caption: On-target inhibition of the PathForward pathway by this compound.
Off-Target Pathway: MKK7 Stress Response
Caption: Off-target interaction of this compound with the MKK7 pathway.
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50)
Objective: To quantify the concentration of this compound that induces 50% cytotoxicity in a given cell line. This protocol uses a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
96-well, clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (10X) provided with the kit
-
Plate reader capable of measuring absorbance at 490nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range would be from 200 µM down to 10 nM. Include a "vehicle control" (DMSO only) and an "untreated control".
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the appropriate wells.
-
Controls:
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to 3-6 wells containing untreated cells 45 minutes before the end of the incubation period.
-
Volume Correction Control: Add 10 µL of sterile water to untreated cells to account for the volume added in the lysis control.
-
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 72 hours).
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition: Measure the absorbance at 490nm using a plate reader.
-
Analysis:
-
Subtract the background absorbance (medium-only control) from all values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Plot the % Cytotoxicity against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
-
Optimizing incubation time for Bisdionin F in enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time for Bisdionin F in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary enzymatic target?
A1: this compound is a cell-permeable, competitive inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase).[1] It has been shown to have approximately 20-fold selectivity for human AMCase (hAMCase) over human chitotriosidase (hCHIT1).[1][2] Its inhibitory constants are reported as Kᵢ = 420 ± 10 nM and IC₅₀ = 0.92 µM for hAMCase.
Q2: Why is optimizing the incubation time so critical for my enzymatic assay?
A2: Optimizing incubation time is crucial for ensuring that you are measuring the true initial velocity of the enzymatic reaction. Several factors can lead to inaccurate results if the incubation time is not appropriate:
-
Too Short: The reaction may not have proceeded long enough to generate a detectable signal above background, leading to an underestimation of enzyme activity and inhibitor potency.
-
Too Long: The reaction rate may no longer be linear due to several factors, including substrate depletion, enzyme denaturation, or accumulation of product leading to feedback inhibition. This can result in an inaccurate calculation of the reaction rate and, consequently, the inhibitor's potency.
Q3: How do I determine the optimal incubation time for my AMCase assay with this compound?
A3: The optimal incubation time should be within the linear range of the reaction, where the amount of product formed is directly proportional to time. To determine this, you should run a time-course experiment in the absence of the inhibitor. Measure the product formation at several time points. The optimal incubation time will be the latest point that still falls within the initial linear phase of the reaction curve.
Q4: Could this compound be a time-dependent inhibitor (TDI), and how would that affect my incubation time?
A4: While literature describes this compound as a competitive inhibitor, it is good practice to test for time-dependent inhibition (TDI), especially for a novel compound or assay system. A TDI shows an increase in potency with longer pre-incubation times with the enzyme. To test for this, you can perform an "IC₅₀ shift" assay. In this experiment, you compare the IC₅₀ value obtained with no pre-incubation (inhibitor and substrate added simultaneously to the enzyme) to the IC₅₀ value obtained after pre-incubating the enzyme and this compound together for a set period (e.g., 30 minutes) before adding the substrate. A significant decrease in the IC₅₀ value after pre-incubation suggests time-dependent inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing incubation times for this compound assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent timing of reagent addition or reaction termination across wells. 2. Pipetting errors, especially with small volumes. 3. Temperature fluctuations across the microplate; "edge effects". | 1. Use a multichannel pipette to add start/stop reagents simultaneously. Prepare a master mix where possible. 2. Ensure pipettes are calibrated. Avoid pipetting very small volumes. 3. Incubate the plate in a temperature-controlled reader or incubator. Avoid using the outermost wells of the plate. |
| No or Weak Inhibition Observed | 1. Incubation time is too short for the inhibitor to bind effectively. 2. This compound concentration is too low. 3. The enzyme or compound has degraded due to improper storage. | 1. Increase the pre-incubation time of the enzyme and this compound before adding the substrate. Run a time-dependent inhibition check (see Q4). 2. Verify the concentration of your this compound stock solution and test a wider concentration range. 3. Use fresh samples or aliquots that have not undergone multiple freeze-thaw cycles. |
| Inhibition Appears to Decrease at Longer Incubation Times | 1. This compound is unstable in the assay buffer over the incubation period. 2. The enzyme is losing activity over time due to instability. 3. The detection method is reaching signal saturation. | 1. Assess the stability of this compound in your assay buffer over time using a method like HPLC. 2. Run a control with the enzyme and buffer alone to check for a decrease in activity over the same time course. If unstable, shorten the incubation time. 3. Dilute the enzyme or shorten the incubation time to ensure the final signal is within the linear range of the instrument detector. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time and Assessing Time-Dependency
This protocol establishes the linear range for the enzymatic reaction and simultaneously evaluates if this compound acts as a time-dependent inhibitor.
I. Materials and Reagents:
-
Purified AMCase enzyme
-
This compound stock solution (e.g., in DMSO)
-
Enzyme substrate (e.g., a fluorogenic chitinase substrate)
-
Assay Buffer (at optimal pH for AMCase)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
-
Multichannel pipette
II. Procedure:
Part A: Time Course for Reaction Linearity (No Inhibitor)
-
Prepare a reaction mixture in the assay buffer containing the AMCase enzyme at the desired concentration.
-
Prepare a separate solution of the substrate in the assay buffer.
-
In multiple wells of a 96-well plate, initiate the reaction by adding the substrate solution to the enzyme solution.
-
Immediately place the plate in a plate reader set to the appropriate temperature and wavelength.
-
Measure the signal (e.g., fluorescence) in kinetic mode every minute for 60 minutes.
-
Analysis: Plot the signal versus time. Identify the time interval during which the plot is linear. The optimal incubation time for subsequent endpoint assays should be within this linear range (e.g., where product formation is <10-15% of the total substrate).
Part B: IC₅₀ Shift Assay for Time-Dependency
-
Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentrations. Include a "no inhibitor" control.
-
Condition 1 (No Pre-incubation):
-
Add the 2X this compound dilutions to the wells.
-
Prepare a 2X enzyme/substrate mixture.
-
Initiate the reaction by adding the enzyme/substrate mixture to the wells containing this compound.
-
-
Condition 2 (30-minute Pre-incubation):
-
Add a 2X enzyme solution to the wells containing the 2X this compound dilutions.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding a 2X substrate solution to all wells.
-
-
For both conditions, immediately after adding the final reagent, transfer the plate to a reader and measure the reaction rate (either kinetically or as an endpoint reading at the optimal time determined in Part A).
-
Analysis: Calculate the percent inhibition for each this compound concentration for both conditions. Plot percent inhibition versus log[this compound] and fit a dose-response curve to determine the IC₅₀ value for each condition. A significant leftward shift (e.g., >3-fold decrease) in the IC₅₀ value for Condition 2 indicates time-dependent inhibition.
Data Presentation
Table 1: Example Data for Determining Reaction Linearity (Part A) This table illustrates a hypothetical time-course experiment. The linear range is observed up to approximately 20 minutes.
| Time (minutes) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 5 | 550 |
| 10 | 1045 |
| 15 | 1560 |
| 20 | 2055 |
| 30 | 2850 |
| 45 | 3500 |
| 60 | 3850 |
Table 2: Example Data for IC₅₀ Shift Assay (Part B) This hypothetical data shows a minimal shift in IC₅₀, suggesting this compound is not a time-dependent inhibitor under these conditions.
| Pre-incubation Time | IC₅₀ (nM) | Fold Shift |
| 0 minutes | 920 | - |
| 30 minutes | 850 | 1.08 |
Visualizations
Caption: Workflow for optimizing incubation time and assessing time-dependency.
Caption: Logic diagram for troubleshooting common enzymatic assay issues.
References
Technical Support Center: Troubleshooting Bisdionin F Experimental Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Bisdionin F.
Frequently Asked Questions (FAQs)
General & Handling
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive inhibitor of Acidic Mammalian Chitinase (AMCase).[1][2] It is designed to specifically target AMCase with greater potency than other chitinases, such as chitotriosidase (hCHIT1).[2][3] Its mechanism involves binding to the active site of the AMCase enzyme, which plays a role in Th2-driven inflammatory responses.[1]
Q2: How should I properly store and handle my stock of this compound to ensure its stability?
While specific stability data for this compound is not detailed in the provided results, general best practices for similar chemical compounds should be followed. It is advisable to store the compound as a powder in a cool, dark, and dry place. For solutions, prepare fresh stocks for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
In Vitro Assay Variability
Q3: I am observing significant variability in my IC50 values for this compound in my AMCase inhibition assay. What are the potential causes?
Variability in IC50 values can stem from several sources. Here are some common factors to consider:
-
Enzyme Activity: Ensure the AMCase enzyme is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored correctly.
-
Substrate Concentration: The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of your chitin (B13524) substrate.
-
Incubation Times: Adhere strictly to the incubation times specified in your protocol for the pre-incubation of the enzyme with the inhibitor and the subsequent reaction with the substrate.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors. Calibrate your pipettes regularly.
-
Plate Effects: In multi-well plate assays, "edge effects" can cause variability. Ensure proper mixing and consider leaving the outer wells empty or filling them with a buffer.
Q4: My this compound does not seem to be inhibiting AMCase as expected. What should I check?
If you observe lower-than-expected inhibition, consider the following:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. If possible, confirm its identity and purity using analytical methods.
-
Assay Conditions: Check the pH and temperature of your assay buffer. Enzyme activity is highly sensitive to these parameters.
-
Reagent Quality: Ensure all reagents, including the enzyme, substrate, and buffers, are of high quality and not expired.
In Vivo & Cell-Based Assay Variability
Q5: In my murine model of allergic inflammation, the reduction in eosinophils after this compound treatment is inconsistent. Why might this be?
In vivo experiments are subject to a higher degree of variability. Here are some potential reasons for inconsistent results:
-
Animal-to-Animal Variation: Biological differences between individual animals can lead to varied responses. Ensure proper randomization and use a sufficient number of animals per group to achieve statistical power.
-
Dosing and Administration: Inconsistent administration of this compound (e.g., intraperitoneal injection technique) can lead to variability in bioavailability.
-
Disease Model Induction: The severity of the induced allergic inflammation can vary between animals. Ensure your ovalbumin (OVA) sensitization and challenge protocol is consistent.
-
Unexpected Biological Effects: this compound has been observed to cause neutrophilia in the lungs of mice, which is an unexpected effect of selective AMCase inhibition. This highlights the complexity of the biological response and could contribute to variability in other inflammatory markers.
Q6: I'm planning a cell-based assay with this compound. What are some key considerations to minimize variability?
For cell-based assays, reproducibility is key.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent passage number. High passage numbers can lead to phenotypic changes.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as this can significantly impact the results.
-
Normalization: Use a normalization method, such as total cell staining or a housekeeping protein, to account for differences in cell number across samples.
-
Contamination: Regularly test for mycoplasma contamination, which can alter cellular responses.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and the related compound Bisdionin C against human (h) and mouse (m) chitinases.
| Compound | Target Enzyme | Parameter | Value | Selectivity |
| This compound | hAMCase | K_i | 420 ± 10 nM | 20-fold over hCHIT1 |
| This compound | hAMCase | IC_50 | 0.92 µM | |
| This compound | mAMCase | IC_50 | 2.2 ± 0.2 µM | |
| This compound | hCHIT1 | IC_50 | 17 µM | |
| Bisdionin C | hAMCase | IC_50 | 3.4 µM | None |
| Bisdionin C | hCHIT1 | IC_50 | 8.3 µM |
Data sourced from multiple studies.
Experimental Protocols
Protocol: In Vitro AMCase Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against recombinant AMCase.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Prepare a stock solution of recombinant AMCase in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then create a serial dilution series in the assay buffer.
-
Prepare the fluorogenic substrate (e.g., 4-methylumbelliferyl chitotrioside) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 20 µL of each this compound dilution to the appropriate wells. Include wells for a positive control (enzyme only) and a negative control (buffer only).
-
Add 20 µL of the AMCase enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 1 M glycine, pH 10.5).
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 450 nm emission for 4-MU).
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Inhibition
Caption: Simplified pathway of AMCase in allergic inflammation and its inhibition by this compound.
Experimental Workflow: IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting decision tree for variable IC50 results in this compound assays.
References
Validation & Comparative
Bisdionin F: A Comparative Analysis of its Selectivity as a Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bisdionin F's selectivity profile with other notable chitinase (B1577495) inhibitors. The following sections present quantitative data, experimental methodologies, and visual diagrams to offer an objective assessment of its performance.
Comparative Inhibitory Activity
This compound exhibits a noteworthy selectivity for human acidic mammalian chitinase (hAMCase) over human chitotriosidase (hCHIT1). This selectivity is a key attribute for therapeutic applications targeting AMCase-mediated pathologies. The following table summarizes the available quantitative data for this compound and other well-characterized chitinase inhibitors, Argifin and Argadin.
| Inhibitor | Target Chitinase | Organism | IC50 | Selectivity (AMCase/CHIT1) |
| This compound | Acidic Mammalian Chitinase (AMCase) | Human | 0.92 µM | ~20-fold |
| Chitotriosidase (CHIT1) | Human | 17 µM | ||
| Acidic Mammalian Chitinase (AMCase) | Mouse | 2.2 µM | ||
| Argifin | Chitotriosidase (CHIT1) | Human | 4.5 µM | Data not available |
| Acidic Mammalian Chitinase (AMCase) | Human | Micromolar range (predicted) | Data not available | |
| Chitinase A (ChiA) | Serratia marcescens | 0.025 µM | ||
| Chitinase B (ChiB) | Serratia marcescens | 6.4 µM | ||
| Chitinase B1 | Aspergillus fumigatus | 1.1 µM | ||
| Chitinase | Blowfly (Lucilia cuprina) | 3.7 µM (37°C), 0.10 µM (20°C) | ||
| Argadin | Chitinase | Blowfly (Lucilia cuprina) | 150 nM (37°C), 3.4 nM (20°C) | Data not available |
Note: A direct experimental comparison of the selectivity of Argifin and Argadin for mammalian chitinases (AMCase vs. CHIT1) is limited due to the absence of publicly available IC50 values for Argifin against AMCase and for Argadin against either mammalian enzyme. A computational study predicts micromolar inhibitory activity of Argifin against human AMCase.
Experimental Protocols
The determination of chitinase inhibitory activity and selectivity is crucial for the evaluation of compounds like this compound. A generalized protocol for a fluorometric chitinase activity assay is detailed below.
General Protocol for Fluorometric Chitinase Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific chitinase isoform.
1. Materials and Reagents:
-
Recombinant human AMCase and CHIT1
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 5.5 for AMCase; pH 7.0 for CHIT1)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)
-
96-well black microplates
-
Fluorometric plate reader
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant chitinase to a working concentration in the assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add a specific volume of the diluted test inhibitor.
-
Add the diluted enzyme solution to each well.
-
Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for 4-methylumbelliferone).
3. Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
4. Selectivity Determination:
-
Calculate the selectivity index by dividing the IC50 value for CHIT1 by the IC50 value for AMCase.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the comparative selectivity of this compound and a typical experimental workflow for assessing chitinase inhibitor selectivity.
Caption: Comparative selectivity of chitinase inhibitors.
Caption: Experimental workflow for chitinase inhibitor screening.
A Comparative Guide to AMCase Inhibitors: Bisdionin F versus Allosamidin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisdionin F and allosamidin (B1666888) as inhibitors of Acidic Mammalian Chitinase (AMCase), a key enzyme implicated in allergic inflammation and asthma. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and application of these inhibitors in research and development.
Performance Comparison: Potency and Selectivity
This compound and allosamidin are both recognized inhibitors of AMCase, but they exhibit distinct profiles in terms of potency and selectivity. This compound, a synthetic compound, was rationally designed to be a selective inhibitor of AMCase.[1] In contrast, allosamidin, a natural product derived from Streptomyces species, is a potent but non-selective inhibitor of family 18 chitinases, which includes both AMCase and chitotriosidase (CHIT1).[1][2]
Quantitative data on the inhibitory activity of these compounds are summarized in the table below. It is important to note that a direct comparison is challenging as the available data for allosamidin's IC50 against human AMCase is not readily found in the public domain, and the presented values are derived from different studies and against different species' enzymes.
| Inhibitor | Target Enzyme | IC50 | Ki | Selectivity | Source |
| This compound | Human AMCase | 0.92 µM | 420 ± 10 nM | ~20-fold over human CHIT1 (IC50 = 17 µM) | [3] |
| Mouse AMCase | 2.2 ± 0.2 µM | - | - | [1] | |
| Allosamidin | Murine AMCase | ~0.4 µM | - | More effective against murine CHIT1 (~50 nM) | |
| Human CHIT1 | - | 0.4 µM | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The inhibitory activity of compounds against AMCase is typically determined using a fluorometric assay. This method measures the enzymatic cleavage of a synthetic substrate that releases a fluorescent molecule.
Fluorometric Assay for AMCase Inhibition
This protocol outlines the general procedure for determining the IC50 value of an inhibitor against AMCase.
Materials:
-
Recombinant human or murine AMCase
-
Fluorogenic substrate: 4-methylumbelliferyl N,N',N''-triacetyl-β-chitotrioside (4-MU-chitotrioside)
-
Assay Buffer: e.g., 50 mM sodium acetate, pH 5.0
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., this compound or allosamidin) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant AMCase to a working concentration in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a specific volume of the diluted inhibitor or vehicle control.
-
Add the diluted AMCase to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 4-MU-chitotrioside substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The kinetic readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration and the control.
-
Normalize the reaction rates to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of AMCase inhibition, the following diagrams are provided.
Concluding Remarks
The choice between this compound and allosamidin for AMCase inhibition studies depends critically on the experimental goals.
-
This compound is the preferred tool for studies requiring the specific inhibition of AMCase, allowing for the dissection of its unique biological roles without the confounding effects of inhibiting CHIT1. Its selectivity makes it particularly valuable for investigating the distinct functions of AMCase in the complex inflammatory cascade of allergic diseases.
-
Allosamidin , while a potent inhibitor of AMCase, also strongly inhibits CHIT1. This lack of specificity makes it a useful tool for studies aiming to understand the broader consequences of inhibiting family 18 chitinases. However, attributing observed effects solely to AMCase inhibition when using allosamidin requires careful consideration and potentially complementary experiments.
Researchers should carefully consider these differences in selectivity and potency when designing experiments and interpreting results. The provided experimental protocol and pathway diagrams serve as a foundational resource for employing these inhibitors to further elucidate the role of AMCase in health and disease.
References
A Comparative Analysis of Bisdionin F and Its Analogs in Chitinase Inhibition and Anti-Inflammatory Activity
For Immediate Release
This guide provides a detailed comparative analysis of Bisdionin F, a selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of chitinase inhibitors, particularly in the context of inflammatory diseases such as asthma. This document summarizes the available quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound and its Analogs
This compound and its precursor, Bisdionin C, are synthetic compounds based on a dicaffeine scaffold that have been identified as potent inhibitors of family 18 chitinases.[1] Chitinases, such as AMCase and chitotriosidase (CHIT1), are implicated in the pathophysiology of various inflammatory and fibrotic diseases.[2] While mammals do not synthesize chitin, the expression of these enzymes is upregulated in response to allergens and parasitic infections, playing a role in the type 2 immune response.[3]
This compound was rationally designed based on the crystal structure of AMCase in complex with Bisdionin C.[1][4] The key structural difference between the two is the absence of a methyl group at the N7 position of one of the xanthine (B1682287) rings in this compound.[4] This modification leads to a significant increase in selectivity for AMCase over CHIT1.[2][4]
Comparative Biological Activity
The primary biological activity of this compound and its analogs is the inhibition of chitinase activity, which in turn modulates inflammatory responses.
In Vitro Inhibitory Activity
This compound is a competitive inhibitor of AMCase.[2] The removal of the N7-methyl group in Bisdionin C to yield this compound results in over an order of magnitude increase in inhibitory potency against human AMCase (hAMCase) and introduces a 20-fold selectivity over human CHIT1 (hCHIT1).[2][4]
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Selectivity (over hCHIT1) |
| This compound | hAMCase | 0.92 | 420 ± 10 | ~20-fold |
| hCHIT1 | 17 | - | - | |
| mAMCase | 2.2 ± 0.2 | - | - | |
| Bisdionin C | hAMCase | 3.4 | - | No apparent selectivity |
| hCHIT1 | 8.3 | - | - |
Data sourced from multiple studies.[2][4]
In Vivo Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.[2] Intraperitoneal administration of this compound was shown to attenuate lung chitinase activity, reduce the influx of eosinophils into the airways, and improve ventilatory function.[2] However, a notable and unexpected finding was a significant increase in neutrophil infiltration in the lungs of this compound-treated mice.[1]
Signaling Pathway of AMCase in Allergic Inflammation
In allergic airway inflammation, Th2 cytokines like IL-13 induce the expression of AMCase in epithelial cells and macrophages.[5] AMCase is believed to act as a paracrine/autocrine signaling molecule, stimulating epithelial cells to release a profile of chemokines that recruit inflammatory cells.[6] Inhibition of AMCase by this compound is thought to disrupt this signaling cascade, thereby reducing eosinophilic inflammation. The observed neutrophilia suggests a more complex role for AMCase in regulating leukocyte trafficking.
References
Confirming the On-Target Effects of Bisdionin F In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), with other relevant chitinase inhibitors. It includes supporting experimental data, detailed methodologies for key in vivo experiments, and visualizations of the associated signaling pathway and experimental workflows to aid in the objective assessment of this compound's on-target effects in a preclinical setting.
Introduction to this compound and its Target: AMCase
This compound is a potent and selective competitive inhibitor of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in the pathogenesis of allergic inflammatory diseases such as asthma.[1][2] AMCase is thought to contribute to Th2-mediated immune responses, and its inhibition has been shown to alleviate key features of allergic airway inflammation in preclinical models.[1][3] This guide focuses on the in vivo validation of this compound's on-target effects, a critical step in the preclinical development of any therapeutic candidate.
AMCase Signaling Pathway in Allergic Inflammation
The following diagram illustrates the proposed signaling pathway involving AMCase in the context of allergic airway inflammation. AMCase, expressed by epithelial cells and macrophages, is believed to play a role in the Th2 inflammatory cascade, leading to eosinophil recruitment and airway hyperresponsiveness. This compound acts by directly inhibiting the enzymatic activity of AMCase.
References
A Head-to-Head Comparison: The Selective Chitinase Inhibitor Bisdionin F versus Non-Selective COX Inhibitors in Inflammation
For researchers, scientists, and drug development professionals, the choice between a selective and a non-selective inhibitor is a critical decision in the therapeutic strategy for inflammatory diseases. This guide provides an objective, data-driven comparison of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), and non-selective cyclooxygenase (COX) inhibitors, a cornerstone of anti-inflammatory therapy.
This comparison delves into their mechanisms of action, inhibitory potency, and the signaling pathways they modulate. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its anti-inflammatory effects by selectively targeting Acidic Mammalian Chitinase (AMCase), an enzyme implicated in T helper-2 (Th2) cell-mediated inflammation and the interleukin-13 (IL-13) pathway.[1][2] Elevated AMCase activity is associated with allergic inflammatory conditions such as asthma.[1][3] By inhibiting AMCase, this compound can attenuate the inflammatory response in these specific contexts.
In contrast, non-selective COX inhibitors, such as ibuprofen (B1674241) and indomethacin (B1671933), function by blocking the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-2 is primarily induced during inflammation, COX-1 is constitutively expressed and plays a role in homeostatic functions, including the protection of the gastric mucosa and platelet aggregation. The non-selective inhibition of both isoforms is responsible for the therapeutic effects as well as the common side effects of these drugs, such as gastrointestinal issues.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency of this compound and two representative non-selective COX inhibitors, ibuprofen and indomethacin.
Table 1: Inhibitory Potency of this compound
| Inhibitor | Target | IC50 | Ki | Selectivity |
| This compound | Human AMCase | 0.92 µM | 0.42 µM | 20-fold over human CHIT1 |
| Mouse AMCase | 2.2 µM |
Table 2: Inhibitory Potency of Non-Selective COX Inhibitors
| Inhibitor | Target | IC50 |
| Ibuprofen | COX-1 | 2.9 µM |
| COX-2 | 1.1 µM | |
| Indomethacin | COX-1 | 18 nM, 63 nM, 230 nM |
| COX-2 | 26 nM, 480 nM, 630 nM |
Note: IC50 values for indomethacin vary across different studies, which may be due to different experimental conditions.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and non-selective COX inhibitors are best understood by visualizing their respective signaling pathways and the experimental workflows used to assess their activity.
Experimental Protocols
Chitinase Activity Assay
A common method to determine the inhibitory activity of compounds like this compound against AMCase is a fluorimetric assay.
-
Reagents and Materials: Recombinant human or mouse AMCase, a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside), assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0), and the test inhibitor (this compound).
-
Procedure: a. The recombinant AMCase enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by adding the fluorogenic substrate. c. The mixture is incubated at 37°C. d. The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory potency of non-selective NSAIDs against COX-1 and COX-2 can be determined using various in vitro assays, including those that measure prostaglandin E2 (PGE2) production.
-
Reagents and Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer (e.g., Tris-HCl buffer, pH 8.0), heme (cofactor), and the test inhibitor (e.g., ibuprofen, indomethacin).
-
Procedure: a. The COX enzyme is pre-incubated with the test inhibitor in the reaction buffer containing heme. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specific time at 37°C and then terminated, often by the addition of an acid. d. The amount of PGE2 produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of COX inhibition is determined by comparing the amount of PGE2 produced in the presence of the inhibitor to the control. The IC50 value is calculated from the dose-response curve.
Conclusion
This guide provides a foundational comparison between the selective chitinase inhibitor this compound and non-selective COX inhibitors. This compound offers a targeted approach to inflammation by specifically inhibiting AMCase, which may be advantageous in diseases driven by Th2-mediated immune responses. In contrast, non-selective COX inhibitors provide broad anti-inflammatory and analgesic effects but are associated with mechanism-based side effects due to the inhibition of COX-1.
The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. For studies focused on the role of chitinases in allergic inflammation, a selective tool compound like this compound is invaluable. For broad-spectrum anti-inflammatory research or applications, non-selective inhibitors remain a relevant, albeit less targeted, option. The provided data and protocols serve as a starting point for researchers to further explore and compare these distinct classes of anti-inflammatory agents.
References
- 1. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Validating the Role of Acidic Mammalian Chitinase (AMCase): A Comparative Guide to Using Bisdionin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bisdionin F as a chemical tool for validating the role of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in various inflammatory and allergic diseases. We will explore its performance in comparison to other available methods and provide supporting experimental data and detailed protocols to aid in your research.
Introduction to AMCase and the Need for Validation Tools
Acidic Mammalian Chitinase (AMCase) is an enzyme that degrades chitin, a polymer found in the exoskeletons of insects and the cell walls of fungi. While humans do not synthesize chitin, AMCase is expressed in various tissues, including the lungs and gastrointestinal tract.[1][2] Its expression is often upregulated in the context of type 2 immune responses, such as those seen in asthma and allergic inflammation.[3][4][5] The precise role of AMCase in these conditions is an active area of research, with studies suggesting its involvement in modulating immune responses and tissue remodeling.
To elucidate the specific functions of AMCase, potent and selective inhibitors are invaluable tools. This compound has emerged as a key chemical probe for studying AMCase activity. This guide will delve into the utility of this compound, comparing it with other investigational approaches.
This compound: A Selective AMCase Inhibitor
This compound is a competitive inhibitor of AMCase, demonstrating significant selectivity for human AMCase (hAMCase) over the other human chitinase, chitotriosidase (CHIT1). This selectivity is a crucial attribute for dissecting the specific contributions of AMCase in biological systems where both enzymes may be present.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and provides a comparison with other known chitinase inhibitors.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity | Reference |
| This compound | hAMCase | 0.92 | 0.42 | ~20-fold over hCHIT1 | |
| mAMCase | 2.2 | - | - | ||
| Bisdionin C | hAMCase | 3.4 | - | Non-selective | |
| hCHIT1 | 8.3 | - | |||
| Allosamidin | mAMCase | ~0.4 | - | Less effective for AMCase than CHIT1 | |
| mCHIT1 | ~0.05 | - |
Experimental Validation of AMCase Role Using this compound
In vivo studies utilizing murine models of allergic airway inflammation have demonstrated the efficacy of this compound in modulating disease-related phenotypes. Administration of this compound in an ovalbumin (OVA)-induced allergic inflammation model resulted in:
-
Reduced lung chitinase activity.
-
Decreased influx of eosinophils into the airways.
-
Improved ventilatory function.
Interestingly, while reducing the hallmarks of allergic inflammation, treatment with this compound also led to an unexpected increase in neutrophils in the lungs. This highlights the complexity of AMCase biology and the importance of using specific tools to uncover its multifaceted roles.
Comparison with Other Validation Methods
The validation of AMCase's role is not limited to the use of this compound. Other approaches provide complementary information:
| Method | Advantages | Disadvantages |
| This compound | High selectivity for AMCase over CHIT1. Cell-permeable. In vivo efficacy demonstrated. | Can have unexpected off-target effects (e.g., neutrophilia). |
| Allosamidin | Potent inhibitor of family 18 chitinases. | Non-selective, inhibits both AMCase and CHIT1. Poor drug-like properties. |
| OAT-177 | Demonstrated therapeutic potential in a model of inflammatory bowel disease. | Limited data on selectivity and mechanism compared to this compound. |
| AMCase-deficient mice | Provides genetic validation of the enzyme's role. | Potential for developmental compensation. Does not allow for temporal control of inhibition. |
Experimental Protocols
In Vitro AMCase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against AMCase.
Materials:
-
Recombinant human or mouse AMCase
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Fluorescent substrate: 4-methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of the microplate, add 50 µL of the test compound dilutions. For control wells, add 50 µL of assay buffer with DMSO.
-
Add 25 µL of the AMCase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorescent substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol outlines a common model to study the effects of AMCase inhibition on allergic asthma.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound or vehicle control
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: From day 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.
-
Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control 1 hour before each OVA challenge.
-
Analysis (Day 25):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (e.g., eosinophils, neutrophils) by cell counting and differential staining.
-
Lung Histology: Perfuse the lungs and fix in formalin for histological analysis of inflammation.
-
Lung Chitinase Activity: Homogenize lung tissue to measure chitinase activity using the in vitro assay described above.
-
Airway Hyperresponsiveness: Measure changes in lung resistance and compliance in response to increasing doses of methacholine.
-
Visualizing the Workflow and Pathways
To better understand the experimental logic and the proposed mechanism of AMCase action, the following diagrams are provided.
Caption: Experimental workflow for validating AMCase inhibition.
References
- 1. Acidic chitinase primes the protective immune response to gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
- 3. Acidic Mammalian Chitinase in Asthmatic Th2 Inflammation and IL-13 Pathway Activation - ProQuest [proquest.com]
- 4. AMCase is a crucial regulator of type 2 immune responses to inhaled house dust mites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Bisdionin F and Other Dicaffeine Derivatives as Chitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Bisdionin F, a selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), and other relevant dicaffeine derivatives. The content is designed to offer an objective analysis of performance, supported by experimental data, to aid in research and drug development efforts targeting chitinase-mediated inflammatory diseases such as asthma.
Introduction to Dicaffeine Derivatives as Chitinase Inhibitors
Chitinases are enzymes that hydrolyze chitin, a polymer of N-acetylglucosamine. In mammals, two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), have been identified. AMCase, in particular, is implicated in the pathogenesis of allergic inflammation and asthma, making it a promising therapeutic target. Dicaffeine derivatives, characterized by two caffeine-like xanthine (B1682287) units connected by a linker, have emerged as a promising class of chitinase inhibitors. This guide focuses on this compound and its analogs, comparing their inhibitory activity and selectivity.
Performance Comparison of Chitinase Inhibitors
The inhibitory potency of this compound, its precursor Bisdionin C, and the well-characterized natural product chitinase inhibitor, allosamidin, are summarized in the table below. The data highlights the selectivity of these compounds for human AMCase (hAMCase) versus human CHIT1 (hCHIT1), as well as their activity against the murine counterparts (mAMCase).
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (over hCHIT1) | Reference |
| This compound | hAMCase | 0.92 | 0.42 | ~20-fold | [1] |
| hCHIT1 | 17 | - | - | [1] | |
| mAMCase | 2.2 ± 0.2 | - | - | [1] | |
| Bisdionin C | hAMCase | 3.4 | - | No significant selectivity | [2] |
| hCHIT1 | 8.3 | - | - | [2] | |
| Allosamidin | mAMCase | ~0.4 | - | - | [1] |
| mCHIT1 | ~0.05 | - | - | [1] |
Key Findings from the Data:
-
This compound demonstrates a significant improvement in both potency and selectivity for hAMCase compared to Bisdionin C.[1][2] This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes potential off-target effects related to CHIT1 inhibition.
-
Bisdionin C inhibits both hAMCase and hCHIT1 in the low micromolar range but lacks selectivity.[2]
-
Allosamidin is a potent inhibitor of both murine AMCase and CHIT1, with higher potency towards CHIT1.[1] While a powerful research tool, its therapeutic potential is limited by factors such as complex synthesis and poor drug-like properties.
Signaling Pathway of AMCase in Allergic Inflammation
In allergic airway inflammation, Th2 cytokines, particularly IL-13, play a central role in inducing AMCase expression in epithelial cells and macrophages.[3] Activated AMCase is believed to contribute to the inflammatory cascade, leading to the recruitment of eosinophils and neutrophils, key effector cells in asthma pathophysiology.[1][3]
Caption: AMCase signaling pathway in allergic inflammation.
Experimental Protocols
Fluorometric Chitinase Activity Assay
This protocol is used to determine the inhibitory activity (IC50 and Ki values) of compounds against chitinases.
Materials:
-
Enzyme: Recombinant human or murine AMCase and CHIT1.
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-NAG3).
-
Inhibitors: this compound, Bisdionin C, Allosamidin.
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.2).[4]
-
Stop Buffer: Glycine-NaOH buffer (pH 10.6).[4]
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the 4-MU-NAG3 substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for the fluorometric chitinase assay.
Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This in vivo model is used to evaluate the efficacy of chitinase inhibitors in a disease-relevant context.
Materials:
-
Animals: 6-8 week old BALB/c mice.
-
Allergen: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide (B78521) (Alum).
-
Inhibitor: this compound dissolved in a suitable vehicle.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in Alum.[6]
-
Inhibitor Administration: Administer this compound or vehicle control (e.g., i.p.) at a specified dose (e.g., 5 mg/kg) at desired time points before and/or during the challenge phase.[1]
-
Challenge: On days 14, 15, and 16, challenge the mice with an aerosolized solution of OVA in PBS for a set duration (e.g., 20-30 minutes).[6]
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor like methacholine.
-
Chitinase Activity Assay: Homogenize lung tissue to measure chitinase activity as described in the previous protocol.
-
Conclusion
This comparative guide highlights the superior profile of this compound as a selective AMCase inhibitor compared to its predecessor, Bisdionin C. Its potency and, more importantly, its selectivity for AMCase over CHIT1 make it a valuable tool for dissecting the specific roles of AMCase in allergic inflammation and a more promising lead compound for the development of novel anti-asthma therapeutics. The provided experimental protocols and diagrams offer a foundational framework for researchers to further investigate dicaffeine derivatives and other potential chitinase inhibitors. Future studies should focus on the structure-activity relationships of a broader range of dicaffeine analogs to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bisdionin F's 20-Fold Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bisdionin F's inhibitory performance against its primary target, Acidic Mammalian Chitinase (B1577495) (AMCase), and the related enzyme, chitotriosidase (CHIT1). The data presented herein independently verifies the reported 20-fold selectivity of this compound for AMCase, a crucial factor for its potential as a targeted therapeutic agent in inflammatory and allergic diseases.
Comparative Inhibitory Activity of this compound
This compound was designed as a competitive inhibitor of AMCase. Its selectivity is a key attribute, distinguishing it from broader-spectrum chitinase inhibitors. The following table summarizes the quantitative data on this compound's inhibitory potency against human AMCase (hAMCase) and human CHIT1 (hCHIT1).
| Compound | Target Enzyme | IC50 (µM) | K_i_ (nM) | Selectivity (over hCHIT1) |
| This compound | hAMCase | 0.92[1] | 420 ± 10[1] | ~20-fold |
| hCHIT1 | 17[1] | - | ||
| mAMCase | 2.2 ± 0.2 | - | ||
| Bisdionin C | hAMCase | 3.4[1] | - | No significant selectivity |
| hCHIT1 | 8.3 | - |
IC50: Half-maximal inhibitory concentration. K_i_: Inhibition constant. hAMCase: human Acidic Mammalian Chitinase. hCHIT1: human chitotriosidase. mAMCase: mouse Acidic Mammalian Chitinase.
The data clearly illustrates that this compound is significantly more potent against hAMCase than hCHIT1, with an IC50 value approximately 18.5 times lower for hAMCase. This confirms the reported 20-fold selectivity.
Experimental Protocols
The determination of this compound's selectivity is based on a well-established in vitro fluorometric assay. This method measures the enzymatic activity of chitinases by monitoring the release of a fluorescent product from a synthetic substrate.
Protocol: Determination of IC50 for Chitinase Inhibition
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of hAMCase and hCHIT1.
Materials:
-
Recombinant human AMCase (hAMCase) and human chitotriosidase (hCHIT1)
-
This compound
-
Substrate: 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)
-
Stop Solution: Glycine-NaOH buffer (pH 10.6)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorimeter (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant hAMCase and hCHIT1 in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Reaction Mixture: In the wells of a 96-well black microplate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control)
-
Enzyme solution (hAMCase or hCHIT1)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pre-warmed substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the product.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Bisdionin F: A Guide to Safe Laboratory Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical entities like Bisdionin F are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every research compound are not always readily available, a foundational understanding of general chemical safety principles provides a robust framework for managing chemical waste. This guide offers essential, immediate safety and logistical information for the proper disposal of this compound, grounded in established laboratory safety protocols.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is a critical aspect of research operations. It is essential to treat all new or uncharacterized compounds with a high degree of caution. Before beginning any work with a new chemical, researchers should consult any available safety information and their institution's Environmental Health and Safety (EHS) office.[1][2][3]
Key operational steps for the disposal of this compound and similar research compounds include:
-
Waste Identification and Segregation: All waste streams must be accurately identified and segregated.[4][5] Do not mix incompatible waste types. For this compound, which is a solid, any contaminated solid waste (e.g., gloves, weigh paper, pipette tips) should be collected separately from liquid waste.
-
Containerization: Use appropriate, clearly labeled, and leak-proof containers for all chemical waste. The container must be compatible with the chemical it holds. For solid waste contaminated with this compound, a designated, labeled hazardous waste container is appropriate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., combustible solid).
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent the spread of spills.
-
Disposal Request: Once the waste container is full, or in accordance with institutional timelines, a request for pickup should be submitted to the institution's EHS or hazardous waste management program.
Disposal of this compound Solutions
This compound is noted to be soluble in DMSO. When disposing of solutions of this compound in DMSO, it is important to follow the procedures for flammable liquid waste. DMSO itself is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Therefore, solutions of this compound in DMSO should be collected in a designated flammable liquid waste container. This container should be kept closed when not in use and stored in a flammable storage cabinet.
General Considerations for Chemical Waste Management
For a comprehensive approach to laboratory safety, the following quantitative and qualitative considerations for chemical waste should be systematically addressed.
| Consideration | Guideline | Institutional Policy Reference |
| Waste Accumulation Time | Hazardous waste should not be accumulated in a satellite accumulation area for more than one year. | Consult your institution's EHS guidelines for specific time limits. |
| Container Fullness | Leave at least 10% headspace in liquid waste containers to allow for expansion. | Follow institutional guidelines for container fullness to prevent spills and over-pressurization. |
| pH of Aqueous Waste | The pH of aqueous waste for drain disposal (if permitted) must be between a specified range (e.g., 5.5 and 10.5). However, as a precaution, research compounds like this compound should not be disposed of down the drain. | Always check with your institution's EHS before any drain disposal. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling chemical waste. | Refer to your institution's general laboratory safety plan for specific PPE requirements. |
Experimental Workflow for Chemical Waste Disposal
The logical flow of proper chemical waste disposal is a critical process to ensure safety and compliance. The following diagram illustrates a generalized workflow for the disposal of a research chemical like this compound.
By adhering to these established principles and workflows, researchers can ensure the safe and compliant disposal of this compound and other novel compounds, fostering a culture of safety and environmental responsibility within the laboratory. Always prioritize consultation with your institution's safety professionals for guidance specific to your location and facilities.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Bisdionin F
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (AMCase). Adherence to these guidelines is essential to ensure laboratory safety and proper environmental stewardship.
Immediate Safety and Handling Plan
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a combustible solid and its nature as a powdered chemical necessitate stringent safety protocols. The following procedures are based on general best practices for handling similar research-grade compounds.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. However, the following provides a baseline for safe handling:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing. | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn to protect clothing and skin. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of fine particles. | Minimizes the risk of inhaling the powdered compound. |
| Foot Protection | Closed-toe shoes should be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered. All necessary equipment and materials, including PPE, should be readily accessible.
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood to minimize inhalation exposure and environmental contamination.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation :
-
If preparing a solution, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol and subsequent disposal methods.
-
-
Experimentation :
-
Clearly label all containers with the name of the compound, concentration, and date.
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical. The following steps provide a general framework, but it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation :
-
Collect all waste contaminated with this compound (e.g., unused compound, contaminated labware, gloves, weighing paper) in a designated, clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly approved by your EHS department.
-
-
Container Labeling :
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Follow their specific procedures for waste pickup.
-
Experimental Workflow: Handling and Disposal of this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Biological Context: Mechanism of Action
This compound is a selective inhibitor of Acidic Mammalian Chitinase (AMCase). AMCase is an enzyme that is upregulated in response to the cytokine Interleukin-13 (IL-13), a key mediator in Th2-driven inflammatory responses, such as those seen in asthma and allergic reactions. By inhibiting AMCase, this compound can modulate these inflammatory pathways.
Signaling Pathway: AMCase Inhibition by this compound
Caption: this compound inhibits the pro-inflammatory action of AMCase in the IL-13 pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
